3-Ethoxy-3-oxo-2-phenylpropanoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-ethoxy-3-oxo-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQWZSLKTMTMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369618 | |
| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-90-4 | |
| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
Introduction: 3-Ethoxy-3-oxo-2-phenylpropanoic acid, also widely known by synonyms such as ethyl hydrogen phenylmalonate and 2-phenyl-malonic acid monoethyl ester, is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and an ester functional group attached to the same phenyl-substituted carbon, makes it a versatile intermediate in organic synthesis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and applications. It is utilized in research as a ligand and as a chemical reference standard in pharmaceutical analysis, for instance, as a known impurity of Leucogen.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physicochemical parameters are crucial for its application in experimental and computational chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 17097-90-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][3][4] |
| Melting Point | 78 °C | [2] |
| Boiling Point | 299 °C | [2] |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)O | [1][2] |
| InChIKey | INQWZSLKTMTMSK-UHFFFAOYSA-N | [1][4] |
| Computed XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the selective mono-esterification of phenylmalonic acid. This process involves the formation of an acid chloride intermediate followed by reaction with ethanol.
The following protocol details a common laboratory-scale synthesis.[4]
Materials and Reagents:
-
Phenylmalonic acid (13.5 g, 0.07 mol)
-
Thionyl chloride (8.92 g, 5.4 mL, 0.07 mol)
-
Dry diethyl ether (40 mL + 40 mL)
-
N,N-dimethylformamide (DMF, 1 drop)
-
Ethanol (0.075 mol, 4.1 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
5N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) (50 mL x 3)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Acid Chloride Formation: In a suitable reaction vessel, suspend phenylmalonic acid (13.5 g) in dry diethyl ether (40 mL). Add one drop of DMF, followed by the dropwise addition of thionyl chloride (5.4 mL).[4]
-
Reaction: Heat the mixture at 40-50°C for 3 hours. The reaction should result in a clear solution.[4]
-
Solvent Removal: Evaporate the solution under reduced pressure to remove excess thionyl chloride and ether.[4]
-
Esterification: Re-dissolve the resulting oily residue in dry diethyl ether (40 mL). Add ethanol (4.1 mL) to the solution and heat under reflux for 2 hours.[4]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and wash it with water.[4]
-
Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.[4]
-
Combine the aqueous extracts and wash with diethyl ether to remove any unreacted diester or other non-acidic impurities.[4]
-
-
Acidification and Isolation:
-
Final Purification:
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
The reactivity of this compound is governed by its two functional groups:
-
Carboxylic Acid: This group can be deprotonated by bases, undergo esterification, or be converted to an acid chloride. Its acidic nature allows the molecule to act as a ligand in protonation studies.[2]
-
Ethyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield phenylmalonic acid. This is analogous to the hydrolysis of diethyl phenylmalonate, which can be readily hydrolyzed under basic conditions.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound are not widely available in public databases. However, predicted mass spectrometry data can provide useful information for characterization.
Predicted Mass Spectrometry Data: Computational tools predict the collision cross-section (CCS) for various adducts, which is a valuable parameter in mass spectrometry-based structural analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.09648 | 148.2 |
| [M+Na]⁺ | 245.07842 | 154.2 |
| [M-H]⁻ | 221.08192 | 150.3 |
| Table data is for the related compound 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid and serves as an estimation.[6] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Applications in Research and Drug Development
This compound serves several roles in scientific research and development:
-
Reference Standard: It is used as a fully characterized chemical compound for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development.[7]
-
Chemical Intermediate: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Ligand for Research: The compound has been employed as a ligand to investigate the protonation of acidic molecules.[2]
References
- 1. This compound | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17097-90-4 | SAA09790 [biosynth.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 7. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
Phenylmalonic Acid Monoethyl Ester: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmalonic acid monoethyl ester, also known as 3-ethoxy-3-oxo-2-phenylpropanoic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive methylene group, a carboxylic acid, and an ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to phenylmalonic acid monoethyl ester and a summary of its key characterization properties.
Physicochemical Properties
The fundamental physical and chemical properties of phenylmalonic acid monoethyl ester are summarized below.
| Property | Value | Reference |
| CAS Number | 17097-90-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Melting Point | 78 °C | [3] |
| Boiling Point | 299 °C | [3] |
Synthesis of Phenylmalonic Acid Monoethyl Ester
There are two principal strategies for the synthesis of phenylmalonic acid monoethyl ester: the selective mono-esterification of phenylmalonic acid and the controlled partial hydrolysis (monosaponification) of diethyl phenylmalonate.
Method 1: Mono-esterification of Phenylmalonic Acid
This "bottom-up" approach involves the direct esterification of one of the two carboxylic acid groups of phenylmalonic acid. A key challenge is achieving mono-selectivity while avoiding the formation of the diester. One effective method involves the activation of the diacid with thionyl chloride to form an intermediate acid chloride, which then reacts with one equivalent of ethanol.[4]
Method 2: Partial Hydrolysis of Diethyl Phenylmalonate
This "top-down" approach starts with the corresponding diester, diethyl phenylmalonate, and selectively hydrolyzes one of the two ester groups. This is typically achieved using a stoichiometric amount of a base, such as potassium hydroxide (KOH), in an alcohol-water solvent system at room temperature. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the monoester and minimize the formation of the fully hydrolyzed phenylmalonic acid.
Precursor Synthesis: Diethyl Phenylmalonate
The common starting material for Method 2, diethyl phenylmalonate, is itself typically synthesized via a Claisen condensation. The standard malonic ester synthesis (alkylation of diethyl malonate) is inefficient for aryl halides. Therefore, an indirect route is used where ethyl phenylacetate is condensed with diethyl oxalate or diethyl carbonate, followed by a decarbonylation step to yield the final product.[5][6]
Characterization Data
While physical properties are well-documented, comprehensive experimental spectroscopic data for phenylmalonic acid monoethyl ester is not widely available in public databases. The following tables provide expected spectroscopic characteristics based on the compound's structure, supplemented with data from analogous compounds—phenylmalonic acid and diethyl phenylmalonate—for comparison.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and ester functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | A very broad trough is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | |
| C=O Stretch (Ester) | ~1740 | The ester carbonyl typically appears at a slightly higher wavenumber than the acid carbonyl. |
| C=O Stretch (Carboxylic Acid) | ~1710 | |
| C-O Stretch | 1300 - 1000 | Absorptions corresponding to both the ester and carboxylic acid C-O bonds are expected here. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in ppm. The exact values may vary depending on the solvent used.
¹H NMR Spectroscopy (Predicted)
| Protons | Multiplicity | Approx. Chemical Shift (δ) | Integration |
|---|---|---|---|
| -COOH | Singlet (broad) | > 10.0 | 1H |
| Ar-H | Multiplet | 7.2 - 7.5 | 5H |
| -CH- (methine) | Singlet | ~4.7 | 1H |
| -O-CH₂- | Quartet | ~4.2 | 2H |
| -CH₃ | Triplet | ~1.2 | 3H |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Approx. Chemical Shift (δ) |
|---|---|
| C=O (Carboxylic Acid) | ~175 |
| C=O (Ester) | ~170 |
| Ar-C (quaternary) | ~135 |
| Ar-CH | 128 - 130 |
| -O-CH₂- | ~62 |
| -CH- (methine) | ~58 |
| -CH₃ | ~14 |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern.
| Parameter | Value / Expected Fragment |
| Molecular Ion [M]⁺ | m/z 208.07 |
| Major Expected Fragments | m/z 180 ([M-C₂H₄]⁺) |
| m/z 164 ([M-CO₂]⁺, from carboxylic acid) | |
| m/z 135 ([M-COOEt]⁺) | |
| m/z 91 (Tropylium ion, [C₇H₇]⁺) |
Experimental Protocols
Protocol 1: Synthesis via Mono-esterification of Phenylmalonic Acid[4]
This protocol is adapted from a procedure for the synthesis of phenylmalonic acid monoester.[4]
-
Activation : To a solution of phenylmalonic acid (1 equivalent) in dry diethyl ether, add one drop of N,N-dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride (1 equivalent) to the mixture.
-
Reaction : Heat the mixture at 40-50 °C for approximately 3 hours until the evolution of gas ceases.
-
Solvent Removal : Remove the excess thionyl chloride and solvent under reduced pressure. The residue is the crude acid chloride intermediate.
-
Esterification : Re-dissolve the oily residue in dry diethyl ether. Add absolute ethanol (1.05 equivalents) dropwise to the solution.
-
Reflux : Heat the reaction mixture to reflux for 2 hours.
-
Workup : Cool the mixture to room temperature and wash with water. Extract the organic layer with a saturated solution of sodium bicarbonate.
-
Acidification : Wash the combined aqueous extracts with diethyl ether to remove any diester byproduct. Acidify the aqueous layer to pH 1 with concentrated HCl.
-
Isolation : The product will precipitate as an oil. Extract the oil with dichloromethane, wash the combined organic extracts with water, and dry over anhydrous magnesium sulfate.
-
Purification : Remove the solvent under reduced pressure to yield the final product, which may crystallize on standing.
Protocol 2: Synthesis via Partial Hydrolysis of Diethyl Phenylmalonate
This protocol is a general procedure based on the principles of selective saponification.
-
Dissolution : Dissolve diethyl phenylmalonate (1 equivalent) in a 10:1 mixture of ethanol and water.
-
Saponification : Prepare a solution of potassium hydroxide (1.1 equivalents) in water and add it dropwise to the solution of the diester at room temperature while stirring.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal : Remove the ethanol from the reaction mixture under reduced pressure.
-
Workup : Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl.
-
Isolation : The product will precipitate. Collect the solid by vacuum filtration or extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the isolated product with cold water and dry under vacuum. If necessary, recrystallize from a suitable solvent system.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17097-90-4 | SAA09790 [biosynth.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
Physical properties of 3-Ethoxy-3-oxo-2-phenylpropanoic acid
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various sources and is intended to support research, development, and quality control activities.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Phenyl-malonic acid monoethyl ester, Ethyl hydrogen phenylmalonate, Phenyl(ethoxycarbonyl)acetic acid[1]
-
CAS Number: 17097-90-4[1]
-
Molecular Formula: C₁₁H₁₂O₄[1]
-
Molecular Weight: 208.21 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Melting Point | 78 °C | [2] |
| Boiling Point | 299 °C | [2] |
| XLogP3 (Computed) | 1.9 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Experimental Protocols for Physical Property Determination
Detailed methodologies for determining key physical properties of organic compounds like this compound are outlined below.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Caption: Experimental workflow for melting point determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition.
Caption: Experimental workflow for boiling point determination.
Solubility Determination
Understanding the solubility profile is crucial for handling, formulation, and biological studies.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO)).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample in a vial.
-
Agitation: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Quantification (if necessary): If the compound dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent. The solubility can then be expressed in terms of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Potentiometric Titration Protocol:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Structure-Property Relationships
The physical properties of this compound are directly related to its molecular structure.
Caption: Influence of functional groups on physical properties.
-
Phenyl Ring: The nonpolar phenyl group contributes to the compound's moderate lipophilicity, as indicated by the computed XLogP3 value of 1.9.[1] This suggests some solubility in nonpolar organic solvents.
-
Carboxylic Acid: The carboxylic acid moiety is a key functional group that can donate a proton, making the molecule acidic. It also serves as a hydrogen bond donor, which can influence its melting and boiling points.
-
Ethyl Ester: The ethyl ester group is polar and contains hydrogen bond acceptors (the oxygen atoms). This group contributes to the overall polarity of the molecule.
This technical guide provides a foundation for understanding the physical properties of this compound. For further, more specific applications, it is recommended to perform experimental validation of these properties.
References
Spectroscopic Profile of Phenylmalonic Acid Monoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for phenylmalonic acid monoethyl ester, a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a compilation of predicted and extrapolated data based on analogous structures. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylmalonic acid monoethyl ester. These predictions are derived from the analysis of structurally related compounds, including phenylmalonic acid and its diethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic Protons (-C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Methine Proton (-CH) | ~4.5 | Singlet | 1H |
| Methylene Protons (-OCH₂CH₃) | 4.1 - 4.3 | Quartet | 2H |
| Methyl Protons (-OCH₂CH₃) | 1.1 - 1.3 | Triplet | 3H |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Carbonyl (-COOH) | 170 - 175 |
| Ester Carbonyl (-COOCH₂CH₃) | 168 - 172 |
| Aromatic Carbons (-C₆H₅) | 125 - 140 |
| Methine Carbon (-CH) | 55 - 65 |
| Methylene Carbon (-OCH₂CH₃) | 60 - 65 |
| Methyl Carbon (-OCH₂CH₃) | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H, aromatic C-H, carbonyl (C=O) of both the carboxylic acid and the ester, and C-O stretches.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-O Stretch (Ester/Carboxylic Acid) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z | Description |
| [M]⁺ | 208 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 163 | Loss of ethoxy radical |
| [M - COOH]⁺ | 163 | Loss of carboxyl radical |
| [M - COOCH₂CH₃]⁺ | 135 | Loss of ethoxycarbonyl radical |
| [C₆H₅CHCOOH]⁺ | 149 | |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data outlined above. These protocols can be adapted for the specific instrumentation and conditions available in the laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of phenylmalonic acid monoethyl ester in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use the solvent peak as a reference or TMS as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the spectrum as a mull (e.g., Nujol).
-
Liquid/Oil Samples (if applicable): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the solvent).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:
-
Direct Insertion Probe (DIP): For solid or non-volatile liquid samples.
-
Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample is first separated by GC and then introduced into the mass spectrometer.
-
Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.
-
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like phenylmalonic acid monoethyl ester.
Workflow for Spectroscopic Analysis
An In-depth Technical Guide to 3-Ethoxy-3-oxo-2-phenylpropanoic Acid (CAS: 17097-90-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-3-oxo-2-phenylpropanoic acid (CAS Number: 17097-90-4), a key intermediate in pharmaceutical synthesis. Also known as ethyl hydrogen phenylmalonate or 2-phenyl-malonic acid monoethyl ester, this compound serves as a critical building block in the production of various active pharmaceutical ingredients (APIs). This document consolidates essential physicochemical properties, detailed spectroscopic data, established experimental protocols for its synthesis and analysis, and its significant role in drug development, particularly in the synthesis of Leucogen. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a dicarboxylic acid monoester characterized by a phenyl group and an ethoxycarbonyl group attached to the same alpha-carbon. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 17097-90-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Ethyl hydrogen phenylmalonate, 2-Phenyl-malonic acid monoethyl ester, Phenyl(ethoxycarbonyl)acetic acid, Leucogen Impurity 7 | [2] |
| Appearance | Colorless oil that can solidify on standing | |
| Melting Point | 78 °C | [1] |
| Boiling Point | 299 °C | [1] |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)O |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Chemical Shifts and Assignments
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.42 - 7.34 | multiplet | 5H | Aromatic protons (C₆H₅) | [3] |
| 4.64 | singlet | 1H | Methine proton (α-CH) | [3] |
| 4.29 - 4.19 | multiplet | 2H | Methylene protons (-OCH₂CH₃) | [3] |
| 1.27 | triplet (J = 7.2 Hz) | 3H | Methyl protons (-OCH₂CH₃) | [3] |
Solvent: Chloroform-d (CDCl₃), Instrument: 400 MHz
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3172 | Broad | O-H stretch (Carboxylic acid) | |
| 2985 | Medium | C-H stretch (sp³) | |
| 1715 | Strong | C=O stretch (Ester and Carboxylic acid carbonyls) |
Role in Drug Development: Synthesis of Leucogen
The primary application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Leucogen. Leucogen, a thiazolidine carboxylic acid derivative, is a medication used to treat leukopenia (a reduction in the number of white blood cells).
The synthesis involves a condensation reaction between this compound and L-cysteine. In this reaction, the amino group of L-cysteine attacks one of the carbonyl groups of the phenylmalonic acid monoester, leading to the formation of the thiazolidine ring structure characteristic of Leucogen.
Logical Workflow: Leucogen Synthesis
The following diagram illustrates the pivotal role of this compound in the synthetic pathway leading to Leucogen.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: From Phenylmalonic Acid
This protocol details the synthesis via the activation of phenylmalonic acid followed by esterification.
Materials:
-
Phenylmalonic acid (13.5 g, 0.07 mol)
-
Thionyl chloride (8.92 g, 5.4 mL, 0.07 mol)
-
N,N-dimethylformamide (DMF, 1 drop)
-
Anhydrous ethanol (4.1 mL, 0.075 mol)
-
Dry diethyl ether (40 mL)
-
Saturated sodium bicarbonate solution
-
5N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a dry flask, suspend phenylmalonic acid in dry diethyl ether. Add one drop of DMF and then add thionyl chloride. Heat the mixture at 40-50 °C for 3 hours.
-
Solvent Removal: After the reaction is complete, evaporate the solution under reduced pressure to remove excess thionyl chloride and ether.
-
Esterification: Re-dissolve the oily residue in dry diethyl ether (40 mL). Add anhydrous ethanol and reflux the solution for 2 hours.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and wash it with water. Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.
-
Acidification and Isolation: Combine the aqueous extracts and wash with diethyl ether. Acidify the aqueous layer with 5N HCl to a pH of 1. An oil will precipitate.
-
Final Extraction and Drying: Extract the precipitated oil with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with water (4 x 50 mL), and dry over anhydrous MgSO₄.
-
Crystallization: Evaporate the solvent. The resulting oily product should crystallize upon standing.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the analysis of Leucogen and its related substances, including the starting material this compound.[1][3]
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Acetonitrile : Glacial Acetic Acid (62 : 38 : 0.3, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | Not specified (typically 10-20 µL) |
| Column Temperature | Not specified (typically ambient, e.g., 25 °C) |
Safety and Handling
This compound requires careful handling in a laboratory environment. It is classified as a skin and eye irritant.
GHS Hazard Information:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store at room temperature in a dry, well-ventilated area.
Note: This product is intended for research use only and is not for human or veterinary use.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015087094A1 - New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 3. Study on Determination of Leucogen and Its Related Substance by HPLC [journal11.magtechjournal.com]
Solubility of Ethyl Hydrogen Phenylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl hydrogen phenylmalonate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines established methodologies for determining solubility and provides a framework for generating such critical data in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, chemical synthesis, and formulation science.
Introduction to Ethyl Hydrogen Phenylmalonate
Ethyl hydrogen phenylmalonate is a derivative of phenylmalonic acid, featuring one ethyl ester group and one free carboxylic acid group. This monoester structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility in different solvent systems. Understanding its solubility is crucial for its application in organic synthesis, particularly in the preparation of more complex molecules where it serves as a key building block. The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation.
Qualitative and Estimated Quantitative Solubility Data
For the purpose of this guide, the following tables provide a template for recording experimentally determined solubility data. The qualitative descriptors are based on general chemical principles and data for analogous compounds.
Table 1: Qualitative Solubility of Ethyl Hydrogen Phenylmalonate
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Expected to be Soluble to Freely Soluble |
| Ketones | Acetone | Expected to be Soluble |
| Esters | Ethyl Acetate | Expected to be Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Soluble |
| Ethers | Diethyl Ether | Expected to be Sparingly Soluble to Soluble |
| Aromatic Hydrocarbons | Toluene | Expected to be Sparingly Soluble |
| Aliphatic Hydrocarbons | Hexane | Expected to be Insoluble to Very Sparingly Soluble |
| Protic Solvents | Water | Expected to be Sparingly Soluble (due to the carboxylic acid group) |
Table 2: Template for Quantitative Solubility Data of Ethyl Hydrogen Phenylmalonate at 25°C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
| Water | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental procedures must be followed. The following protocols describe the most common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Synthesis of Ethyl Hydrogen Phenylmalonate (General Approach)
As a prerequisite for solubility studies, the target compound must be synthesized and purified. A general and plausible synthesis route for ethyl hydrogen phenylmalonate involves the partial hydrolysis of diethyl phenylmalonate.
Reaction Scheme:
Diethyl Phenylmalonate + 1 eq. NaOH → Sodium Ethyl Phenylmalonate → Ethyl Hydrogen Phenylmalonate (upon acidification)
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of diethyl phenylmalonate in ethanol.
-
Hydrolysis: Prepare a solution of one molar equivalent of sodium hydroxide (NaOH) in water and add it dropwise to the ethanolic solution of diethyl phenylmalonate at room temperature while stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the resulting residue in water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify it by the slow addition of cold dilute hydrochloric acid (HCl) until a pH of approximately 2 is reached. This will precipitate the ethyl hydrogen phenylmalonate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the synthesized ethyl hydrogen phenylmalonate using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of finely powdered ethyl hydrogen phenylmalonate to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., at 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, the suspension can be filtered or centrifuged to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the clear supernatant (the saturated solution). The concentration of the dissolved ethyl hydrogen phenylmalonate in the supernatant can be determined using a suitable analytical method.
Analytical Quantification Methods
The choice of analytical method for determining the concentration of the solute in the saturated solution depends on the properties of the compound and the desired accuracy.
This is a simple and direct method for determining solubility.[6][7][8]
Protocol:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the saturated supernatant into the pre-weighed dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, reweigh the dish containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the dish.
-
Calculate the solubility in g/100 mL or other desired units.
This method is suitable if the compound has a chromophore that absorbs ultraviolet or visible light.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of ethyl hydrogen phenylmalonate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general synthesis pathway for ethyl hydrogen phenylmalonate.
Caption: Experimental workflow for determining the solubility of ethyl hydrogen phenylmalonate.
Caption: General synthesis pathway for ethyl hydrogen phenylmalonate.
Conclusion
This technical guide has outlined the key considerations for understanding and determining the solubility of ethyl hydrogen phenylmalonate in organic solvents. While quantitative data is currently sparse, the provided experimental protocols offer a robust framework for generating this essential information. The shake-flask method, coupled with either gravimetric or spectroscopic analysis, provides a reliable means of obtaining accurate solubility data. Such data is invaluable for the effective use of ethyl hydrogen phenylmalonate in research, drug development, and various chemical manufacturing processes. It is recommended that researchers generate their own solubility data for the specific solvents and conditions relevant to their applications.
References
- 1. chembk.com [chembk.com]
- 2. 1071-46-1 CAS MSDS (Ethyl hydrogen malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diethyl 2-ethyl-2-phenylmalonate CAS#: 76-67-5 [m.chemicalbook.com]
- 4. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide on the Thermal Stability of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 3-Ethoxy-3-oxo-2-phenylpropanoic acid. Lacking publicly available experimental data for this specific compound, this document focuses on the theoretical underpinnings of its thermal decomposition, predicted decomposition pathways, and the established experimental protocols for its analysis. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are detailed to provide a framework for future empirical studies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.
Introduction
This compound, a monoester derivative of phenylmalonic acid, is a chemical entity with applications in organic synthesis and potentially as an intermediate in the pharmaceutical industry. An understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its shelf-life and compatibility with other substances in formulations. This guide synthesizes the theoretical knowledge regarding the thermal decomposition of related chemical structures and outlines the standard analytical techniques employed for such evaluations.
Predicted Thermal Decomposition Pathway
Based on its chemical structure as a substituted malonic acid monoester, the primary thermal decomposition pathway for this compound is anticipated to be decarboxylation. This reaction is characteristic of compounds containing a carboxylic acid group beta to a carbonyl group. The process is thought to proceed through a six-membered cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form, ethyl phenylacetate.
The anticipated decomposition can be summarized as follows:
This compound → Ethyl phenylacetate + Carbon Dioxide
A diagrammatic representation of this predicted signaling pathway is provided below.
Acidity and pKa of Phenylmalonic Acid Monoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa of phenylmalonic acid monoethyl ester. Due to the absence of a directly reported experimental value in the reviewed literature, this document presents a robust estimation based on the known values of the parent compound, phenylmalonic acid. Furthermore, it details the experimental protocols for the precise determination of this physicochemical parameter, which is critical in drug design and development for understanding the ionization state of a molecule at physiological pH.
Quantitative Data on Acidity
| Compound | pKa1 | pKa2 | Estimated pKa (Monoethyl Ester) |
| Phenylmalonic Acid | 2.58[1][2] | 5.03[1][2] | ~2.6 - 2.8 |
Justification for the Estimated pKa:
The first dissociation constant (pKa1) of phenylmalonic acid corresponds to the removal of the first proton, while the second (pKa2) corresponds to the removal of the second proton from the resulting anion. In the monoethyl ester, one of the carboxylic acid groups is converted to an ethyl ester. The electronic effect of this ester group on the remaining carboxylic acid is minimal. Therefore, the pKa of the monoethyl ester is expected to be very close to the pKa1 of the parent dicarboxylic acid. The slight electron-withdrawing nature of the ester group might lead to a marginal increase in acidity, hence the estimated range of approximately 2.6 to 2.8.
Experimental Protocols for pKa Determination
For the precise determination of the pKa of phenylmalonic acid monoethyl ester, potentiometric titration is the most common and accurate method.
Potentiometric Titration Protocol
Objective: To determine the pKa of phenylmalonic acid monoethyl ester by monitoring the pH change of a solution upon the addition of a titrant.
Materials:
-
Phenylmalonic acid monoethyl ester (high purity)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO2-free water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of phenylmalonic acid monoethyl ester (e.g., 50-100 mg) and dissolve it in a known volume of CO2-free deionized water in a volumetric flask. A co-solvent like methanol or ethanol may be used if the compound has limited aqueous solubility, though this will yield an apparent pKa (pKaapp).
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Transfer a known volume of the analyte solution to a beaker equipped with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Position the tip of the burette containing the standardized NaOH solution below the surface of the solution to avoid splashing.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence point (Veq) from the point of maximum slope on the titration curve, which can be found from the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Logical Workflow for pKa Determination
The following diagram illustrates the logical workflow for the experimental determination of the pKa of phenylmalonic acid monoethyl ester.
Caption: Logical workflow for the determination of pKa by potentiometric titration.
References
An In-depth Technical Guide on the Discovery and History of Ethyl Hydrogen Phenylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen phenylmalonate, a mono-ester derivative of phenylmalonic acid, holds a significant position in the historical landscape of organic synthesis. Its discovery and the development of its synthetic routes are intrinsically linked to the pioneering work on malonic esters, which laid the foundation for numerous condensation and alkylation reactions that are fundamental to modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of ethyl hydrogen phenylmalonate, tailored for researchers and professionals in the fields of chemistry and drug development.
Historical Context and Discovery
The history of ethyl hydrogen phenylmalonate is deeply rooted in the late 19th-century explorations of malonic acid and its esters. The foundational work on the synthesis of related compounds, particularly diethyl phenylmalonate, can be traced back to the German chemist Johannes Wislicenus. In 1894, Wislicenus reported a method for the preparation of diethyl phenylmalonate, which became a standard procedure for many years[1].
While a specific date for the first synthesis of ethyl hydrogen phenylmalonate is not prominently documented, its existence would have been a logical extension of the extensive research into the hydrolysis and esterification of dicarboxylic acids and their diesters during that era. The preparation of mono-esters was a common practice to modify the reactivity and physical properties of dicarboxylic acids. It is highly probable that ethyl hydrogen phenylmalonate was first prepared and characterized in the late 19th or early 20th century as part of the broader investigation into the chemistry of phenylmalonic acid and its derivatives.
Physicochemical Properties
Precise experimental data for ethyl hydrogen phenylmalonate is not as abundant as for its diethyl ester counterpart. However, based on available information and the properties of similar compounds, the following data can be compiled.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Predicted pKa | Not available | |
| Appearance | Expected to be a crystalline solid or oil | |
| Solubility | Expected to be soluble in organic solvents and aqueous base |
Synthesis of Ethyl Hydrogen Phenylmalonate
There are two primary conceptual pathways for the synthesis of ethyl hydrogen phenylmalonate, both of which would have been accessible to chemists of the late 19th and early 20th centuries.
Partial Hydrolysis of Diethyl Phenylmalonate
This method involves the selective hydrolysis of one of the two ester groups of diethyl phenylmalonate. The key to this synthesis is the careful control of reaction conditions to prevent complete hydrolysis to phenylmalonic acid.
Experimental Protocol (Hypothetical based on general procedures):
-
Reaction Setup: A solution of diethyl phenylmalonate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: A stoichiometric amount (one equivalent) of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water, is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored over time, for instance, by titration of the remaining base.
-
Workup: Once the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate.
-
Extraction: The product is extracted from the aqueous solution using an organic solvent like diethyl ether.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude ethyl hydrogen phenylmalonate. Further purification can be achieved by crystallization or distillation.
Mono-esterification of Phenylmalonic Acid
This approach involves the direct esterification of phenylmalonic acid with one equivalent of ethanol in the presence of an acid catalyst. The challenge in this method is to prevent the formation of the diester.
Experimental Protocol (Based on Fischer Esterification Principles):
-
Reaction Setup: Phenylmalonic acid is dissolved in a suitable solvent, such as benzene or toluene, in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Addition: A stoichiometric amount (one equivalent) of absolute ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the solution[3].
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the monoester.
-
Workup: After the theoretical amount of water has been collected, the reaction mixture is cooled.
-
Purification: The reaction mixture is washed with water and then with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic monoester. The aqueous layer is then acidified and the product is extracted with an organic solvent. The solvent is then removed to yield ethyl hydrogen phenylmalonate.
Historical Synthesis of the Precursor: Diethyl Phenylmalonate (Wislicenus Method)
The historical synthesis of the precursor, diethyl phenylmalonate, as developed from the work of Wislicenus, is a cornerstone of classical organic synthesis[1].
Experimental Protocol (Adapted from Organic Syntheses): [1]
-
Sodium Ethoxide Preparation: In a three-necked flask, metallic sodium is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Condensation: The sodium ethoxide solution is cooled, and ethyl oxalate is added rapidly with vigorous stirring. This is immediately followed by the addition of ethyl phenylacetate.
-
Isolation of the Intermediate: The sodium derivative of phenyloxaloacetic ester crystallizes out of the solution. This solid is collected and washed with dry ether.
-
Liberation of the Ester: The sodium salt is then treated with dilute sulfuric acid to liberate the phenyloxaloacetic ester as an oil.
-
Decarbonylation: The isolated phenyloxaloacetic ester is heated under reduced pressure. This induces decarbonylation (loss of carbon monoxide) to yield diethyl phenylmalonate.
-
Purification: The crude diethyl phenylmalonate is then purified by vacuum distillation.
Signaling Pathways and Logical Relationships
The synthesis of ethyl hydrogen phenylmalonate can be visualized as a part of a larger network of reactions involving phenylmalonic acid and its esters.
Caption: Synthetic relationships between phenylmalonic acid and its esters.
Experimental Workflows
The logical flow for the two primary synthetic routes to ethyl hydrogen phenylmalonate can be depicted as follows:
Workflow for Partial Hydrolysis:
Caption: Workflow for the synthesis via partial hydrolysis.
Workflow for Mono-esterification:
Caption: Workflow for the synthesis via mono-esterification.
Conclusion
Ethyl hydrogen phenylmalonate represents an important, albeit less documented, member of the phenylmalonic acid family of compounds. Its synthesis, whether through the controlled hydrolysis of its corresponding diester or the direct mono-esterification of the parent diacid, exemplifies fundamental principles of organic chemistry that were being actively explored during the late 19th and early 20th centuries. For contemporary researchers, an understanding of these historical methods provides valuable context for the development of modern synthetic strategies and the appreciation of the chemical lineage of important synthetic intermediates. The detailed protocols and logical workflows presented in this guide offer a practical framework for the preparation and study of this versatile chemical entity.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-ethoxy-3-oxo-2-phenylpropanoic acid, a valuable intermediate in organic synthesis, starting from phenylmalonic acid. The described method involves the activation of the carboxylic acid with thionyl chloride followed by esterification with ethanol. This two-step, one-pot procedure is an effective route to selectively obtain the desired mono-ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.
Introduction
This compound, also known as ethyl hydrogen phenylmalonate, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring both a carboxylic acid and an ester functional group, allows for diverse subsequent chemical transformations. The selective mono-esterification of phenylmalonic acid is a critical step in accessing this versatile reagent. The protocol outlined below describes a reliable method for this synthesis.
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mol) | Role |
| Phenylmalonic Acid | 180.16 | 13.5 | - | 0.075 | Starting Material |
| Thionyl Chloride | 118.97 | 8.92 | 5.4 | 0.075 | Activating Agent |
| N,N-Dimethylformamide | 73.09 | - | 1 drop | Catalytic | Catalyst |
| Ethanol | 46.07 | - | 4.1 | 0.07 | Reagent |
| Diethyl Ether | 74.12 | - | 80 | Solvent | |
| Dichloromethane | 84.93 | - | 150 (50 x 3) | Extraction Solvent | |
| Sodium Bicarbonate | 84.01 | As needed | - | - | Base (for wash) |
| 5N Hydrochloric Acid | 36.46 | As needed | - | - | Acid (for pH adjustment) |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Drying Agent |
Table 2: Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17097-90-4[1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄[1][2] |
| Molecular Weight | 208.21 g/mol [1][2][4] |
| Appearance | Oily product that may crystallize on standing[4] |
| Melting Point | 78 °C[1] |
| Boiling Point | 299 °C[1] |
Experimental Protocol
This protocol is adapted from a known synthetic procedure.[4]
1. Activation of Phenylmalonic Acid:
-
In a fume hood, add phenylmalonic acid (13.5 g, 0.075 mol) and dry diethyl ether (40 mL) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this suspension, add thionyl chloride (5.4 mL, 8.92 g, 0.075 mol) dropwise, followed by one drop of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 40-50 °C for 3 hours. The solid phenylmalonic acid should dissolve, resulting in a clear solution.
-
After the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure.
2. Esterification:
-
Dissolve the resulting oily residue in dry diethyl ether (40 mL).
-
Add ethanol (4.1 mL, 0.07 mol) to the solution.
-
Reflux the mixture for 2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water.
-
Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline. This step separates the desired product (as its sodium salt) from any unreacted starting material and the diester byproduct.
-
Combine the aqueous extracts and wash with diethyl ether to remove any remaining organic impurities.
-
Acidify the aqueous layer to pH 1 with 5N HCl. The product will precipitate as an oil.
-
Extract the precipitated oil with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (4 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, this compound. The oily product may crystallize upon standing.[4]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Esterification of Phenylmalonic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenylmalonic acid with ethanol yields diethyl phenylmalonate, a valuable precursor in the synthesis of various pharmaceuticals, most notably barbiturates like phenobarbital. This process, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This document provides detailed protocols for this synthesis, a summary of reaction conditions and yields, and a visualization of the experimental workflow.
Reaction Principle
The esterification of phenylmalonic acid is a reversible reaction where both carboxylic acid groups react with ethanol to form a diester.[3] To drive the equilibrium towards the formation of diethyl phenylmalonate, an excess of ethanol is typically used, and in some protocols, water is removed as it is formed.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid, hydrochloric acid, or sodium bisulfate.[6][7][8]
The general reaction is as follows:
C₆H₅CH(COOH)₂ + 2 CH₃CH₂OH ⇌ C₆H₅CH(COOCH₂CH₃)₂ + 2 H₂O
Data Summary
The following table summarizes various reported conditions for the synthesis of diethyl phenylmalonate from phenylmalonic acid and ethanol.
| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anhydrous HCl | Absolute Ethanol | Benzene | 60 | 5 | 85 | [8] |
| Sulfuric Acid | Ethanol | Not Specified | Not Specified | Not Specified | 87 | [6] |
| Sodium Bisulfate | Ethanol | Ethanol | 84-90 | 12 | Not Specified | [7] |
Experimental Protocols
Two primary protocols using different acid catalysts are detailed below.
Protocol 1: Esterification using Sulfuric Acid Catalyst
This protocol is adapted from established Fischer esterification procedures.
Materials:
-
Phenylmalonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylmalonic acid (1.0 eq). Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the mixture. The addition is exothermic and should be done in an ice bath.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude diethyl phenylmalonate.
-
If necessary, the product can be further purified by vacuum distillation.
-
Protocol 2: Esterification using Sodium Bisulfate Catalyst
This protocol is based on a patented industrial synthesis method.[7]
Materials:
-
Phenylmalonic acid
-
Ethanol
-
Sodium bisulfate
-
Alkaline brine solution (e.g., saturated NaCl with a small amount of NaHCO₃)
-
Water
Equipment:
-
Reaction vessel with a heating and stirring mechanism
-
Apparatus for distillation under reduced pressure
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vessel, add phenylmalonic acid and a large excess of ethanol (e.g., a weight ratio of approximately 1:4 of acid to ethanol).[7]
-
Catalyst Addition: Add sodium bisulfate as the catalyst (e.g., approximately 0.3g of catalyst per gram of phenylmalonic acid).[7]
-
Heating: Heat the mixture to 84-90°C and maintain this temperature for 12 hours with constant stirring.[7]
-
Work-up:
-
After the reaction is complete, remove the excess ethanol under reduced pressure.[7]
-
Add water to the residue, which will cause the diethyl phenylmalonate to separate as an oily layer.[7]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with an alkaline brine solution to neutralize any remaining acid and remove impurities.[7]
-
-
Final Purification:
-
A final distillation under reduced pressure can be performed to obtain pure diethyl phenylmalonate.[7]
-
Visualizations
Signaling Pathway: Fischer Esterification Mechanism
The acid-catalyzed esterification of each carboxylic acid group in phenylmalonic acid follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.
Caption: Mechanism of the Fischer Esterification for Phenylmalonic Acid.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of diethyl phenylmalonate.
Caption: General experimental workflow for diethyl phenylmalonate synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 7. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 8. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl Hydrogen Phenylmalonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen phenylmalonate, a monoester derivative of phenylmalonic acid, serves as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and an ethyl ester group on the same carbon atom, allows for a diverse range of chemical transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synthesis and key reactions of ethyl hydrogen phenylmalonate, tailored for professionals in research and drug development.
Synthesis of Ethyl Hydrogen Phenylmalonate
The preparation of ethyl hydrogen phenylmalonate can be achieved through two primary synthetic routes: selective mono-hydrolysis of diethyl phenylmalonate or mono-esterification of phenylmalonic acid.
Protocol 1: Selective Mono-hydrolysis of Diethyl Phenylmalonate
This method involves the careful saponification of one of the two ester groups of diethyl phenylmalonate. Controlling the stoichiometry of the base is crucial to prevent complete hydrolysis to phenylmalonic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phenylmalonate (1 equivalent) in ethanol (5-10 volumes).
-
Saponification: Prepare a solution of potassium hydroxide (KOH) (1 equivalent) in water (2-3 volumes). Add the KOH solution dropwise to the stirred solution of diethyl phenylmalonate at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the mono-acid and minimize the formation of the di-acid.
-
Work-up: Once the reaction is complete (typically 2-4 hours), neutralize the reaction mixture with a slight excess of cold, dilute hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl hydrogen phenylmalonate. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Diethyl Phenylmalonate |
| Reagents | Potassium Hydroxide, Hydrochloric Acid, Ethanol, Water, Ethyl Acetate |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Protocol 2: Mono-esterification of Phenylmalonic Acid
This approach involves the direct esterification of one of the carboxylic acid groups of phenylmalonic acid. The use of a suitable catalyst and control of reaction conditions are key to achieving mono-selectivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend phenylmalonic acid (1 equivalent) in a mixture of ethanol (1.2 equivalents) and toluene (as a solvent to facilitate water removal).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to the suspension.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the desired amount of mono-ester is formed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted phenylmalonic acid and the acid catalyst.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
| Parameter | Value |
| Starting Material | Phenylmalonic Acid |
| Reagents | Ethanol, Sulfuric Acid (or p-TsOH), Toluene, Sodium Bicarbonate |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
Key Applications and Protocols
Decarboxylation to Ethyl Phenylacetate
Ethyl hydrogen phenylmalonate readily undergoes decarboxylation upon heating to afford ethyl phenylacetate, a valuable fragrance ingredient and synthetic intermediate.[2][3]
Experimental Protocol:
-
Reaction Setup: Place ethyl hydrogen phenylmalonate in a round-bottom flask equipped with a distillation apparatus.
-
Decarboxylation: Heat the flask in an oil bath. The decarboxylation typically starts at temperatures above 140 °C, with the evolution of carbon dioxide.
-
Purification: The resulting ethyl phenylacetate can be purified by vacuum distillation.
| Parameter | Value |
| Starting Material | Ethyl Hydrogen Phenylmalonate |
| Reaction Type | Thermal Decarboxylation |
| Temperature | >140 °C |
| Product | Ethyl Phenylacetate |
| Typical Yield | >90% |
Knoevenagel Condensation
The active methylene group in ethyl hydrogen phenylmalonate can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. The presence of the carboxylic acid group can sometimes lead to subsequent in-situ decarboxylation, a variation known as the Doebner modification.[4]
Experimental Protocol (Doebner Modification):
-
Reaction Setup: In a round-bottom flask, dissolve ethyl hydrogen phenylmalonate (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in pyridine.
-
Catalysis: Add a catalytic amount of piperidine.
-
Condensation and Decarboxylation: Heat the reaction mixture to reflux. The reaction proceeds through a Knoevenagel adduct, which then undergoes decarboxylation.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the α,β-unsaturated ester product.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or distillation.
| Parameter | Value |
| Reactants | Ethyl Hydrogen Phenylmalonate, Aldehyde (e.g., Benzaldehyde) |
| Solvent/Catalyst | Pyridine, Piperidine |
| Reaction Type | Knoevenagel Condensation-Decarboxylation |
| Temperature | Reflux |
| Product | α,β-Unsaturated Ester (e.g., Ethyl Cinnamate) |
Conclusion
Ethyl hydrogen phenylmalonate is a highly useful synthetic intermediate with applications ranging from the synthesis of fine chemicals to the preparation of active pharmaceutical ingredients. The protocols provided herein offer robust methods for its synthesis and subsequent transformations. Researchers and drug development professionals can leverage the unique reactivity of this molecule to access a variety of valuable compounds. Careful control of reaction conditions is paramount to achieving high yields and selectivities in these transformations.
References
Phenylmalonic Acid Monoethyl Ester: A Versatile Building Block for the Synthesis of Bio-active Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmalonic acid monoethyl ester and its derivatives, such as diethyl phenylmalonate, are valuable precursors in synthetic organic chemistry for the construction of a variety of heterocyclic scaffolds. The presence of the phenyl group and the reactive malonate functionality makes these molecules ideal starting materials for the synthesis of compounds with significant biological and pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocycles—barbiturates, coumarins, and pyrazolones—using phenylmalonic acid esters. Additionally, a proposed synthetic pathway for benzodiazepines is presented.
Synthesis of Barbiturates: Phenobarbital
Barbiturates are a class of drugs that act as central nervous system depressants, and they are synthesized through the condensation of a malonic ester derivative with urea.[1] Phenobarbital, a widely used anticonvulsant, can be synthesized from diethyl α-phenyl-α-ethylmalonate, which is derived from diethyl phenylmalonate.[2]
Quantitative Data for Phenobarbital Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield |
| 1 | Diethyl phenylmalonate, Ethyl bromide | Sodium ethoxide | Ethanol | Not specified | Not specified | Not specified |
| 2 | Diethyl α-phenyl-α-ethylmalonate, Urea | Sodium methoxide | Methanol | Not specified | Reflux | up to 98%[2] |
Experimental Protocol: Synthesis of Phenobarbital
Step 1: Synthesis of Diethyl α-phenyl-α-ethylmalonate
This protocol is based on the standard malonic ester synthesis.
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl phenylmalonate dropwise with stirring.
-
After the formation of the enolate, add ethyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol by distillation, and add water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation under reduced pressure.
Step 2: Synthesis of Phenobarbital
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in methanol.
-
Add urea to the solution and stir until it dissolves.
-
Slowly add diethyl α-phenyl-α-ethylmalonate to the mixture.
-
Reflux the reaction mixture for several hours. A white solid should precipitate.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude phenobarbital.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure phenobarbital.
Experimental Workflow
Signaling Pathway: Mechanism of Action of Phenobarbital
Phenobarbital exerts its anticonvulsant effects primarily by modulating the activity of the GABA-A receptor in the central nervous system.[1]
References
Application Notes and Protocols for the Synthesis of Barbiturates from Diethyl Phenylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid. The synthesis of these compounds, particularly 5,5-disubstituted barbiturates, is a cornerstone of medicinal chemistry. A primary synthetic route involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base. This document provides detailed application notes and experimental protocols for the synthesis of various barbiturates using derivatives of diethyl phenylmalonate as key precursors.
The core reaction is a base-catalyzed condensation between the diethyl malonate derivative and urea, leading to the formation of the characteristic pyrimidine-2,4,6(1H,3H,5H)-trione ring structure of barbiturates. The nature of the substituents at the 5-position of the barbiturate ring, which are introduced via the corresponding substituted diethyl malonate, largely determines the pharmacological properties of the resulting drug.
Data Presentation
The following table summarizes quantitative data for the synthesis of several barbiturates from their corresponding diethyl malonate precursors.
| Barbiturate Product | Diethyl Malonate Precursor | R1 Substituent | R2 Substituent | Base/Solvent System | Yield (%) | Melting Point (°C) |
| Barbituric Acid | Diethyl malonate | H | H | Sodium Ethoxide / Ethanol | 72-78 | 245 (decomposes) |
| Phenobarbital | Diethyl ethylphenylmalonate | Ethyl | Phenyl | Sodium Ethoxide / Ethanol | up to 98 | 174-178 |
| Phenobarbital | Diethyl ethylphenylmalonate | Ethyl | Phenyl | Sodium Methoxide / Methanol | 17.5 | Not Specified |
| Amobarbital | Diethyl ethyl(3-methylbutyl)malonate | Ethyl | 3-methylbutyl | Sodium Ethoxide / Ethanol | Not Specified | 157 |
| Pentobarbital | Diethyl ethyl(1-methylbutyl)malonate | Ethyl | 1-methylbutyl | Sodium Ethoxide / Ethanol | Not Specified | 127-130 |
| p-Methylphenobarbital | Diethyl ethyl(p-tolyl)malonate | Ethyl | p-tolyl | Not Specified | 55-91 | Not Specified |
| p-Methoxyphenobarbital | Diethyl ethyl(p-methoxyphenyl)malonate | Ethyl | p-methoxyphenyl | Not Specified | 55-91 | Not Specified |
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals and reactions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.
Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate
This protocol describes the synthesis of the parent compound, barbituric acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol.[1][2]
-
To the resulting sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.[1][2]
-
Separately, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute ethanol.[1][2]
-
Add the hot urea solution to the flask containing the diethyl malonate and sodium ethoxide.[1][2]
-
Shake the mixture well and heat it to reflux at 110°C for 7 hours. A white solid will precipitate.[1][2]
-
After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.[1][2]
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).[1][2]
-
Filter the hot solution to remove any impurities and then cool the filtrate in an ice bath overnight to crystallize the barbituric acid.[2]
-
Collect the white product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.[2]
-
The expected yield is 46-50 g (72-78%).[2]
Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate
This protocol outlines the synthesis of 5-ethyl-5-phenylbarbituric acid (phenobarbital).
Materials:
-
Diethyl ethylphenylmalonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Benzene (for extraction)
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving clean metallic sodium in dry ethanol.
-
In a reaction vessel equipped with a stirrer, combine diethyl ethylphenylmalonate and dry urea.
-
To this mixture, add the prepared sodium ethoxide solution.
-
Heat the mixture to boiling and slowly distill off the ethanol over a period of six hours with continuous stirring.
-
Once the ethanol is completely removed, dissolve the residue in water.
-
Extract the aqueous solution with benzene to remove unreacted esters.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude phenobarbital.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain pure phenobarbital.
Protocol 3: General Synthesis of 5,5-Disubstituted Barbiturates (Amobarbital and Pentobarbital)
This protocol provides a general method for the synthesis of other 5,5-disubstituted barbiturates, such as amobarbital and pentobarbital, from the corresponding disubstituted diethyl malonate.
Materials:
-
Appropriate disubstituted diethyl malonate (e.g., diethyl ethyl(3-methylbutyl)malonate for amobarbital or diethyl ethyl(1-methylbutyl)malonate for pentobarbital)
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Prepare a sodium ethoxide solution by dissolving the required amount of clean sodium metal in absolute ethanol.
-
Add the disubstituted diethyl malonate to the sodium ethoxide solution.
-
Add dry urea to the reaction mixture.
-
Heat the mixture to reflux for an extended period (can be up to 20-40 hours) or in an autoclave at a higher temperature for a shorter duration (4-6 hours).[3]
-
After the reaction is complete, distill off the ethanol.[3]
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the barbiturate product.[3]
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., boiling water or aqueous ethanol).[3]
Visualizations
Experimental Workflow for Barbiturate Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of barbiturates from diethyl malonate derivatives.
Caption: General Workflow for Barbiturate Synthesis.
Signaling Pathway of Barbiturate Action on GABA-A Receptor
This diagram illustrates the mechanism of action of barbiturates on the GABA-A receptor.
Caption: Barbiturate Modulation of GABA-A Receptor.
References
Application Notes and Protocols: Knoevenagel Condensation with 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1] It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[2] This reaction is widely employed in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1][3] The active hydrogen component is characterized by a methylene group activated by two electron-withdrawing groups.[2]
This document provides a detailed protocol for the Knoevenagel condensation of 3-Ethoxy-3-oxo-2-phenylpropanoic acid with a representative aromatic aldehyde, benzaldehyde. The protocol is based on the principles of the Doebner modification of the Knoevenagel condensation, which is particularly suited for reactants containing a carboxylic acid moiety and often utilizes pyridine as a solvent and a weak base like piperidine as a catalyst.[2][4] This modification can lead to subsequent decarboxylation under the reaction conditions.[2] Greener, solvent-free alternatives using benign amines or ammonium salts as catalysts have also been developed to minimize environmental impact.[5][6]
Reaction Scheme
The Knoevenagel condensation of this compound with benzaldehyde is expected to proceed as follows, potentially with subsequent decarboxylation:
-
Reactants: this compound and Benzaldehyde
-
Catalyst: Piperidine
-
Solvent: Pyridine
-
Product: Ethyl (E)-2-cyano-3-phenylacrylate (after decarboxylation)
Data Presentation
The following table summarizes the reactants and reaction conditions for a representative Knoevenagel condensation of this compound with benzaldehyde.
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Benzaldehyde | 1.0 eq |
| Catalyst | Piperidine | 0.1 eq |
| Solvent | Pyridine | 10 mL per mmol of reactant 1 |
| Temperature | Reflux (approx. 115 °C) | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Work-up | Acidification and Extraction | |
| Expected Product | Ethyl (E)-2-cyano-3-phenylacrylate | |
| Theoretical Yield | Varies | Typically moderate to high |
Experimental Protocol
This protocol details the procedure for the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous pyridine (10 mL per mmol of the acid).
-
Addition of Reactants: Stir the mixture at room temperature until the acid is fully dissolved. To this solution, add benzaldehyde (1.0 eq) followed by piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α,β-unsaturated product.
-
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) : Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl Hydrogen Phenylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing ethyl hydrogen phenylmalonate as a versatile nucleophilic donor. This document details the reaction's scope, presents key quantitative data, and offers detailed experimental protocols for its application in organic synthesis. The unique structural features of ethyl hydrogen phenylmalonate, including a single ester functionality, a free carboxylic acid, and a sterically demanding phenyl group at the α-position, offer distinct reactivity and stereochemical outcomes compared to more common dialkyl malonates.
Introduction to Michael Addition of Ethyl Hydrogen Phenylmalonate
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic chemistry.[1] Ethyl hydrogen phenylmalonate serves as a doubly activated methine proton donor, readily forming a stabilized enolate under basic conditions. The presence of the phenyl group introduces significant steric bulk, which can influence the diastereoselectivity of the addition. Furthermore, the carboxylic acid moiety can participate in catalysis, particularly with amine catalysts, through hydrogen bonding interactions, and offers a handle for subsequent chemical transformations such as decarboxylation.
Common Michael acceptors for malonates include α,β-unsaturated ketones (e.g., chalcones), nitroalkenes, and α,β-unsaturated esters.[1][2] The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. Organocatalysts, such as primary and secondary amines and their derivatives, have proven effective in promoting asymmetric Michael additions of malonates.[2]
Data Presentation: Asymmetric Michael Addition to Chalcones
The following table summarizes the quantitative data for the asymmetric Michael addition of various malonates to chalcones, providing a comparative context for the potential reactivity of ethyl hydrogen phenylmalonate. While specific data for ethyl hydrogen phenylmalonate is not extensively available in the public domain, the data for structurally related malonates illustrates the expected yields and stereoselectivities.
| Entry | Michael Donor | Michael Acceptor (Chalcone) | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl Malonate | Benzalacetophenone | (R,R)-DPEN (20) | o-Phthalic Acid (40) | EtOH | 144 | >99 | 95 | [2] |
| 2 | Diethyl Malonate | 4-Chlorobenzalacetophenone | (R,R)-DPEN (20) | o-Phthalic Acid (40) | EtOH | 144 | 99 | 97 | [2] |
| 3 | Diethyl Malonate | 4-Methoxybenzalacetophenone | (R,R)-DPEN (20) | o-Phthalic Acid (40) | EtOH | 144 | 99 | 90 | [2] |
| 4 | Dimethyl Malonate | Benzalacetophenone | (R,R)-DPEN (20) | o-Phthalic Acid (40) | EtOH | 144 | 99 | 96 | [2] |
| 5 | Diisopropyl Malonate | Benzalacetophenone | (R,R)-DPEN (20) | o-Phthalic Acid (40) | EtOH | 144 | 61 | 95 | [2] |
Experimental Protocols
The following protocols are based on established methodologies for the Michael addition of malonates to α,β-unsaturated ketones and can be adapted for reactions involving ethyl hydrogen phenylmalonate. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Organocatalyzed Michael Addition of Malonates to Chalcones
This protocol is adapted from the highly enantioselective Michael addition of malonates to cinnamones and chalcones catalyzed by 1,2-diphenylethanediamine (DPEN).[2]
Materials:
-
Ethyl hydrogen phenylmalonate (or other malonate ester)
-
Substituted Chalcone
-
(R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN)
-
o-Phthalic Acid
-
Ethanol (EtOH), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chalcone (0.2 mmol, 1.0 equiv).
-
Add ethyl hydrogen phenylmalonate (4.0 mmol, 20 equiv).
-
Add (R,R)-DPEN (0.04 mmol, 20 mol%).
-
Add o-phthalic acid (0.08 mmol, 40 mol%).
-
Add anhydrous ethanol (1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Characterize the product by appropriate analytical techniques (NMR, HRMS, etc.) and determine the enantiomeric excess by chiral HPLC.
Visualizations
General Mechanism of the Michael Addition
The following diagram illustrates the general base-catalyzed mechanism of the Michael addition reaction.
Caption: General mechanism of the base-catalyzed Michael addition.
Experimental Workflow for Organocatalyzed Michael Addition
This diagram outlines the typical laboratory workflow for the synthesis and analysis of Michael adducts.
Caption: A typical experimental workflow for Michael addition reactions.
Concluding Remarks
The Michael addition of ethyl hydrogen phenylmalonate represents a powerful tool for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The unique steric and electronic properties of ethyl hydrogen phenylmalonate may offer advantages in controlling stereoselectivity and enabling novel synthetic pathways. Further investigation into the scope of Michael acceptors and the development of more efficient and selective catalytic systems are encouraged.
References
Application Notes and Protocols: Phenylmalonic Acid Monoethyl Ester in Benzodiazepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a cornerstone class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of the benzodiazepine nucleus is a key focus in medicinal chemistry and drug development. Phenylmalonic acid monoethyl ester and its derivatives have emerged as valuable precursors in the construction of the 1,5-benzodiazepine-2,4-dione scaffold, a core structure in several therapeutic agents, including the anti-epileptic drug Clobazam.
This document provides detailed application notes and experimental protocols for the use of phenylmalonic acid monoethyl ester and its analogs in the synthesis of benzodiazepines.
Core Synthesis Strategy
The primary approach involves the acylation of a substituted or unsubstituted o-phenylenediamine with a phenylmalonic acid monoester derivative, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring. This two-step process offers a versatile route to a variety of benzodiazepine structures.
A key intermediate in this synthesis is the corresponding acyl chloride of the phenylmalonic acid monoethyl ester, which readily reacts with the o-phenylenediamine. The subsequent cyclization can be induced by reduction of a nitro group (if present) followed by ammonolysis, or by using a base.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,5-benzodiazepine-2,4(3H,5H)-dione
This protocol describes a general procedure for the synthesis of a 1,5-benzodiazepine-2,4-dione from phenylmalonic acid monoethyl ester and o-phenylenediamine.
Step 1: Preparation of Monoethyl Phenylmalonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phenylmalonic acid monoethyl ester (1 equivalent) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude monoethyl phenylmalonyl chloride, which is used in the next step without further purification.
Step 2: Acylation of o-Phenylenediamine
-
Dissolve o-phenylenediamine (1 equivalent) in anhydrous acetonitrile in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add a solution of monoethyl phenylmalonyl chloride (1 equivalent) in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acylated intermediate.
Step 3: Cyclization to form the Benzodiazepine Ring
-
Dissolve the crude acylated intermediate in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (1.1 equivalents), and heat the mixture to reflux for 8-12 hours.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of a Clobazam Intermediate (8-chloro-1-phenyl-1H-benzo[b][1][2]diazepine-2,4(3H,5H)-dione)
This protocol is adapted from patent literature for the synthesis of a key intermediate for the drug Clobazam, illustrating the use of a substituted o-phenylenediamine and a monoalkyl malonate.[1][2]
Step 1: Acylation of 2-Amino-5-chlorodiphenylamine with Monomethyl Malonate
-
Dissolve 2-amino-5-chlorodiphenylamine (1 equivalent) in a suitable solvent like dichloromethane.
-
Add monomethyl malonate (1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[2]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-((4-chloro-2-(phenylamino)phenyl)amino)-3-oxopropanoate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.
-
Add a base such as potassium tert-butoxide (1.2 equivalents).[2]
-
Stir the reaction at a temperature of about 40 °C for 4-6 hours.
-
After the reaction is complete, add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 8-chloro-1-phenyl-1H-benzo[b][1][3]diazepine-2,4(3H,5H)-dione. The reported yield for a similar two-step process is around 50.7%.[1]
Data Presentation
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Nitro-5-chlorodiphenylamine and Monoethyl malonate acyl chloride | Ethyl 3-((4-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate | Reflux in anhydrous acetonitrile | 91 | [1] |
| Ethyl 3-((4-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate | 8-chloro-1-phenyl-1,5-benzodiazepine-2,4(3H,5H)-dione | Zinc powder reduction, ammonolysis cyclization in ethanol/hydrochloric acid | 50.7 | [1] |
| 2-Amino-5-chlorodiphenylamine and Monomethyl malonate | 8-chloro-1-phenyl-1H-benzo[b][1][3]diazepine-2,4(3H,5H)-dione | DCC coupling, followed by cyclization with potassium tert-butoxide | Not explicitly stated | [2] |
Mandatory Visualizations
Caption: General workflow for the synthesis of 1,5-benzodiazepine-2,4-diones.
Caption: Key steps in the benzodiazepine synthesis from phenylmalonic acid monoethyl ester.
References
- 1. CN106749052A - The preparation method of Clobazam - Google Patents [patents.google.com]
- 2. US10150745B2 - Process for the preparation of clobazam and its intermediate - Google Patents [patents.google.com]
- 3. SYNTHETIC APPROACHES TO 1,5-BENZODIAZEPINE-2,4-DIONE DERIVATIVES: A REVIEW | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral α-Substituted Phenylmalonic Acid Half-Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral α-substituted phenylmalonic acid half-esters. The primary method detailed is the enantioselective α-alkylation of a suitable phenylmalonate precursor via phase-transfer catalysis (PTC), a modern and highly efficient method for constructing chiral quaternary carbon centers. Subsequent selective hydrolysis yields the desired chiral ethyl hydrogen α-substituted phenylmalonate. This class of compounds serves as a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, where stereochemistry is crucial for therapeutic efficacy and safety.
Application 1: Enantioselective Synthesis of α-Alkyl-α-phenylmalonates via Phase-Transfer Catalysis
This protocol describes the asymmetric alkylation of a malonate precursor using a chiral phase-transfer catalyst to introduce a new stereocenter. While the specific example utilizes a diphenylmethyl tert-butyl α-phenylmalonate for optimal results in published studies, the principles can be adapted for other ester combinations. High chemical yields and excellent enantioselectivities have been reported for this transformation.[1][2][3]
Quantitative Data Summary
The following table summarizes representative results for the asymmetric alkylation of malonate derivatives using phase-transfer catalysis, demonstrating the high efficiency of this method.
| Entry | Alkylating Agent (R-X) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl bromide | 5 | 99 | 98 | [3] |
| 2 | Allyl bromide | 5 | 95 | 90 | [2] |
| 3 | 4-Methoxybenzyl bromide | 5 | 98 | 96 | [3] |
| 4 | Propargyl bromide | 5 | 70 | 66 | [2] |
| 5 | Ethyl iodide | 5 | 92 | 91 | [3] |
Experimental Protocol: Asymmetric Alkylation
Materials:
-
Diethyl phenylmalonate or a suitable precursor like diphenylmethyl tert-butyl malonate
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)
-
Potassium hydroxide (KOH, 50% aqueous solution or solid)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the malonate substrate (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (10 mL) at the specified temperature (e.g., -40 °C), add the alkylating agent (1.2 mmol).
-
Add 50% aqueous potassium hydroxide (5.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at the same temperature for the specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral α-alkyl-α-phenylmalonate diester.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7]
Experimental workflow for the asymmetric alkylation.
Application 2: Selective Monohydrolysis of Diethyl α-Alkyl-α-phenylmalonates
This protocol describes the selective saponification of one of the two ester groups of a symmetrically substituted diethyl malonate to yield the corresponding ethyl hydrogen malonate (a malonic acid half-ester). This procedure is crucial for obtaining the target chiral half-ester from the product of the asymmetric alkylation of diethyl phenylmalonate.
Quantitative Data Summary
The following table presents data on the selective monohydrolysis of diethyl malonates.
| Entry | Substrate | Base | Co-solvent | Yield (%) | Reference |
| 1 | Diethyl phenylmalonate | Na2CO3 | aq. solution | 92 | [8] |
| 2 | Diethyl malonate | KOH | THF | 95 | [8] |
| 3 | Diethyl benzylmalonate | KOH | THF | 93 | [8] |
Experimental Protocol: Selective Monohydrolysis
Materials:
-
Chiral diethyl α-alkyl-α-phenylmalonate
-
Potassium hydroxide (KOH) or Sodium Carbonate (Na2CO3)
-
Tetrahydrofuran (THF) or other suitable co-solvent
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the chiral diethyl α-alkyl-α-phenylmalonate (1.0 mmol) in a suitable co-solvent such as THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of the base (e.g., 1.0-1.2 equivalents of KOH in water).
-
Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting chiral ethyl hydrogen α-alkyl-α-phenylmalonate can be further purified if necessary, often by crystallization or chromatography.
Experimental workflow for the selective monohydrolysis.
Logical Relationship: Overall Synthesis
The following diagram illustrates the logical flow from the starting material to the final chiral product, combining the two key experimental stages.
Overall synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid in Active Pharmaceutical Ingredient (API) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-3-oxo-2-phenylpropanoic acid, also known as ethyl hydrogen phenylmalonate, is a valuable chemical intermediate in the synthesis of various organic molecules. While its direct application as a starting material in industrial-scale active pharmaceutical ingredient (API) synthesis is not as prominently documented as its corresponding diethyl ester, its structural features and reactivity make it a key compound in the synthesis of important APIs, particularly barbiturates like phenobarbital. This document provides detailed application notes and experimental protocols related to the synthesis and potential utility of this compound in the pharmaceutical industry.
Chemical Properties and Reactivity
This compound is a monoester of phenylmalonic acid. Its structure, featuring both a carboxylic acid and an ester functional group, allows for a range of chemical transformations. Key reactions include:
-
Esterification: The carboxylic acid group can be further esterified to yield diethyl phenylmalonate.
-
Decarboxylation: Upon heating, it can undergo decarboxylation to yield ethyl phenylacetate.
-
Condensation Reactions: The active methylene group, influenced by the adjacent phenyl and carbonyl groups, can participate in condensation reactions, particularly after deprotonation. The carboxylic acid and ester groups can react with nucleophiles like urea and its derivatives to form heterocyclic structures.
Application in API Synthesis
The primary role of this compound in API synthesis is intrinsically linked to the synthesis of diethyl phenylmalonate, a crucial precursor for phenobarbital and other barbiturates. It can be considered both a precursor to and a hydrolysis product of diethyl phenylmalonate.
Synthesis of this compound
A common laboratory-scale synthesis involves the selective mono-esterification of phenylmalonic acid.
Experimental Protocol: Synthesis of this compound [1]
This protocol describes the synthesis from phenylmalonic acid.
Reactants and Conditions:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| Phenylmalonic acid | 180.16 | 13.5 g | 0.07 | Starting Material |
| Thionyl chloride | 118.97 | 5.4 mL (8.92 g) | 0.07 | Activating Agent |
| N,N-Dimethylformamide | 73.09 | 1 drop | Catalytic | Catalyst |
| Ethanol | 46.07 | 4.1 mL | 0.075 | Reactant |
| Dry Ether | 74.12 | 80 mL | - | Solvent |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | Base (for extraction) |
| 5N Hydrochloric Acid | 36.46 | As needed | - | Acid (for workup) |
| Dichloromethane | 84.93 | 150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Procedure:
-
A mixture of phenylmalonic acid (13.5 g, 0.07 mol) in dry ether (40 mL) is treated with thionyl chloride (5.4 mL, 0.07 mol) and one drop of N,N-dimethylformamide.
-
The mixture is heated at 40-50°C for 3 hours.
-
The clear solution is evaporated under reduced pressure to remove any residual thionyl chloride.
-
The oily residue is redissolved in dry ether (40 mL), and the solution is treated with ethanol (4.1 mL, 0.075 mol) and refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature and washed with water.
-
The organic layer is extracted with a saturated solution of sodium bicarbonate until alkaline.
-
The combined aqueous extracts are washed with ether, and the aqueous layer is then acidified with 5N HCl to a pH of 1.
-
The precipitated oil is extracted with dichloromethane (3 x 50 mL).
-
The combined organic extracts are washed with water (4 x 50 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the oily product, which crystallizes on standing.
Workflow for the Synthesis of this compound:
Role in the Synthesis of Phenobarbital
Phenobarbital is a widely used anticonvulsant and sedative. Its synthesis typically starts from diethyl phenylmalonate. This compound can be considered a key intermediate in the synthesis of the necessary precursor, diethyl ethylphenylmalonate.
Plausible Synthetic Pathway:
-
Esterification: this compound is esterified to yield diethyl phenylmalonate.
-
Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide to introduce the ethyl group at the alpha-position, yielding diethyl ethylphenylmalonate.
-
Condensation: Finally, diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base to form the barbiturate ring of phenobarbital.
Experimental Protocol: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate [2][3]
This protocol outlines the final condensation step to form phenobarbital.
Reactants and Conditions:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Role |
| Diethyl ethylphenylmalonate | 264.31 | Starting Material |
| Urea | 60.06 | Reactant |
| Sodium Methoxide | 54.02 | Base |
| Methanol | 32.04 | Solvent |
Procedure:
Note: This is a generalized procedure based on common methods. Specific quantities and conditions may vary.
-
Sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol.
-
Urea is added to the sodium methoxide solution.
-
Diethyl ethylphenylmalonate is then added to the mixture.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to precipitate the crude phenobarbital.
-
The crude product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure phenobarbital.
Yield: The reported yield for this condensation step can vary, with one study reporting a yield of 17.45%.[3]
Logical Relationship in Phenobarbital Synthesis:
Conclusion
This compound holds a significant, albeit often intermediate, position in the synthesis of APIs like phenobarbital. While direct industrial protocols starting from this monoester are not as prevalent as those using the corresponding diester, its synthesis and subsequent conversion to key precursors are well-established chemical transformations. For researchers and drug development professionals, understanding the chemistry of this compound provides valuable insight into the synthetic routes of important pharmaceuticals and offers potential avenues for process optimization and development. The protocols and data presented herein serve as a foundational guide for further investigation and application of this versatile chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenylmalonic Acid Monoethyl Ester
Welcome to the technical support center for the synthesis of phenylmalonic acid monoethyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing phenylmalonic acid monoethyl ester?
The primary challenge in synthesizing phenylmalonic acid monoethyl ester is achieving selective partial hydrolysis of diethyl phenylmalonate. The reaction is often complicated by two main side reactions: complete hydrolysis to phenylmalonic acid and decarboxylation to phenylacetic acid.[1][2] Controlling the reaction conditions to favor the formation of the monoester is critical.
Q2: What is the most common method for preparing the starting material, diethyl phenylmalonate?
Diethyl phenylmalonate is typically synthesized via a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[3] Direct alkylation of diethyl malonate with aryl halides is generally inefficient due to the lower electrophilicity of aryl halides compared to alkyl halides.[3]
Q3: Why is decarboxylation a significant problem?
Phenylmalonic acid and its monoester are susceptible to losing carbon dioxide, especially at elevated temperatures or under harsh acidic or basic conditions, to form phenylacetic acid.[1][2] This decarboxylation is a major cause of yield loss.
Q4: How can I monitor the progress of the hydrolysis reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting material (diethyl phenylmalonate), the desired product (phenylmalonic acid monoethyl ester), and the main byproducts (phenylmalonic acid and phenylacetic acid), you can visualize the consumption of the starting material and the formation of the products.
Q5: What are the key safety precautions to consider during this synthesis?
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reagents used, such as potassium hydroxide and various organic solvents, are hazardous and should be handled in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low or No Yield of Phenylmalonic Acid Monoethyl Ester
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis: The reaction may not have proceeded to completion, leaving a significant amount of the starting diethyl phenylmalonate. | - Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: While higher temperatures can increase the reaction rate, they also promote decarboxylation. A carefully controlled low temperature (e.g., 0°C) is recommended.[4] - Check Reagent Quality: Ensure that the potassium hydroxide is fresh and has not absorbed significant amounts of atmospheric CO2. |
| Complete Hydrolysis to Phenylmalonic Acid: The reaction conditions were too harsh, leading to the hydrolysis of both ester groups. | - Reduce the Amount of Base: Use a stoichiometric amount or a slight excess (0.8-1.2 equivalents) of KOH.[4] - Lower the Reaction Temperature: Perform the reaction at 0°C or even lower to slow down the second hydrolysis step.[4] - Use a Milder Base: Consider using a weaker base or a biphasic system to control the reaction. |
| Significant Decarboxylation to Phenylacetic Acid: The reaction temperature was too high, or the work-up was too acidic/prolonged at elevated temperatures. | - Maintain Low Temperature: Strictly control the temperature throughout the reaction and work-up.[5] - Neutralize Carefully: During the work-up, add acid slowly at a low temperature to neutralize the reaction mixture. Avoid strong local excesses of acid. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Suggested Solution |
| Unoptimized Reaction Conditions: A mixture of starting material, monoester, diacid, and decarboxylated product is often the result of non-ideal reaction conditions. | - Follow a Validated Protocol: Adhere strictly to a proven experimental protocol for selective monohydrolysis. - Purification: If a mixture is obtained, proceed with the purification steps outlined in the experimental protocol to isolate the desired monoester. |
| Difficult Purification: The separation of the monoester from the diacid and starting diester can be challenging. | - Solvent Extraction: Utilize the acidic nature of the monoester and diacid. Extract the reaction mixture with a weak base like sodium bicarbonate to separate the acidic components from the neutral diester. Subsequently, carefully acidify the aqueous layer and extract the monoester and diacid. - Column Chromatography: If extraction is insufficient, column chromatography can be used to separate the components based on their polarity. |
Quantitative Data
The selective monohydrolysis of substituted diethyl malonates is highly dependent on the reaction conditions. Below is a table summarizing the outcomes of the hydrolysis of diethyl 2-(perfluorophenyl)malonate under various basic conditions, which can serve as a guide for understanding the influence of different parameters.
Table 1: Influence of Reaction Conditions on the Hydrolysis of Diethyl 2-(perfluorophenyl)malonate [2]
| Base (equivalents) | Solvent | Time (h) | Temperature (°C) | Main Product(s) |
| KOH (5) | 10% H₂O + Et₂O | 5 | 35 (reflux) | No reaction |
| KOH (5) | 20% H₂O + Et₂O | 5 | 35 (reflux) | No reaction |
| NaOH (3) | 15% H₂O | 15 | 20 | Starting material recovered |
| NaOH (3) | 15% H₂O + Dioxane | 15 | 80 | Decomposition and decarboxylation |
| LiOH (3) | H₂O + Dioxane | 15 | 80 | Decomposition and decarboxylation |
Note: While this data is for a fluorinated analog, it illustrates the challenges of hydrolysis and the tendency for decomposition and decarboxylation under harsh conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate (Precursor)
This protocol is adapted from a standard organic synthesis procedure.[6]
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, mix ethyl phenylacetate (1.0 mole) and ethyl oxalate (1.0 mole).
-
Addition of Base: Gradually add a warm solution (50°C) of sodium ethoxide (prepared from 1.5 g-atom of sodium in anhydrous ethanol) to the mixture with occasional stirring. A nearly solid paste of the sodium derivative will form.
-
Overnight Reaction: Allow the mixture to stand overnight.
-
Acidification: Treat the paste with dilute hydrochloric acid.
-
Extraction and Pyrolysis: Isolate the resulting phenyloxaloacetic ester and pyrolyze it for one hour at 170°C under reduced pressure.
-
Distillation: Distill the pyrolyzed residue to obtain diethyl phenylmalonate.
Protocol 2: Selective Monohydrolysis of Diethyl Phenylmalonate
This protocol is based on a general method for highly efficient selective monohydrolysis of symmetric diesters.[4]
-
Reaction Setup: Dissolve diethyl phenylmalonate (1.0 eq) in tetrahydrofuran (THF) or acetonitrile in a flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add a pre-cooled aqueous solution of potassium hydroxide (0.8-1.2 eq) dropwise to the stirred solution of the diester over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate with a small amount of acetic acid) until the starting diester is consumed or the desired amount of monoester is formed.
-
Work-up:
-
Once the reaction is complete, add cold water and diethyl ether to the reaction mixture.
-
Separate the aqueous layer.
-
Wash the organic layer with a small amount of cold water.
-
Combine the aqueous layers and cool to 0°C.
-
Carefully acidify the aqueous solution to pH 2-3 with cold, dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylmalonic acid monoethyl ester.
-
-
Purification:
-
To remove any unreacted diester, the crude product can be dissolved in diethyl ether and extracted with a saturated solution of sodium bicarbonate. The aqueous layer is then acidified and extracted with ethyl acetate to recover the pure monoester.
-
Further purification can be achieved by recrystallization.
-
Visualizations
Experimental Workflow for Monohydrolysis
Caption: Experimental workflow for the selective monohydrolysis of diethyl phenylmalonate.
Troubleshooting Logic for Low Monoester Yield
Caption: Troubleshooting decision tree for low yield of phenylmalonic acid monoethyl ester.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Optimizing the Esterification of Phenylmalonic Acid to the Monoester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective mono-esterification of phenylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective mono-esterification of phenylmalonic acid?
A1: The primary challenge is controlling the reaction to favor the formation of the monoester over the diester. Since both carboxylic acid groups are reactive, the reaction can easily proceed to the diester, especially under harsh conditions or with prolonged reaction times. A significant side reaction to be aware of is the decarboxylation of phenylmalonic acid to phenylacetic acid, which can occur at temperatures above 30°C[1].
Q2: What are the common methods for preparing phenylmalonic acid monoester?
A2: Several methods can be employed, including:
-
Direct acid-catalyzed esterification (Fischer esterification): This involves reacting phenylmalonic acid with an alcohol in the presence of an acid catalyst. Careful control of stoichiometry and reaction conditions is crucial for selectivity.
-
Carboxylation of a benzyl acetate compound: This method involves the carboxylation of a carbanion generated from a benzyl acetate derivative to yield the monoester[2].
-
Use of selective catalysts: Catalysts like boric acid, alumina, and ion-exchange resins have been shown to promote selective mono-esterification of dicarboxylic acids[3][4]. Boric acid is believed to achieve selectivity through a chelation mechanism with the dicarboxylic acid[3].
Q3: How can I improve the selectivity for the monoester over the diester?
A3: To enhance selectivity for the monoester, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of phenylmalonic acid to the alcohol[5].
-
Reaction Temperature: Maintain lower reaction temperatures to slow down the second esterification step. For instance, in some preparations of phenylmalonic acid derivatives, temperatures are kept below 30°C to prevent side reactions like decarboxylation[1].
-
Choice of Catalyst: Employ catalysts known for selective mono-esterification, such as boric acid[3].
-
Reaction Time: Monitor the reaction progress closely and stop it once the optimal yield of the monoester is achieved to prevent further reaction to the diester.
Q4: What are the potential side reactions during the esterification of phenylmalonic acid?
A4: Besides the formation of the diester, a major side reaction is the decarboxylation of phenylmalonic acid to form phenylacetic acid, particularly at elevated temperatures[1]. Under acidic conditions, especially with alcohols, ether formation can also be an undesired side reaction[6].
Troubleshooting Guide
Problem 1: Low or no yield of the desired monoester.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is active and not expired. For acid catalysts like sulfuric acid, check the concentration. |
| Insufficient Reaction Time or Temperature | While high temperatures can be detrimental, the reaction might need gentle heating. Monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of Water | For Fischer esterification, the presence of water can inhibit the reaction. Use anhydrous solvents and reagents. |
| Reversible Reaction | The Fischer esterification is an equilibrium process. To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus[7]. |
Problem 2: The major product is the diester instead of the monoester.
| Possible Cause | Troubleshooting Step |
| Excess Alcohol | Reduce the amount of alcohol to a 1:1 molar ratio with phenylmalonic acid[5]. |
| Prolonged Reaction Time | The formation of the monoester is an intermediate step. Stop the reaction before it proceeds to the diester by monitoring with TLC. |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second esterification. |
| Inappropriate Catalyst | Switch to a catalyst known for selective mono-esterification, such as boric acid[3]. |
Problem 3: Presence of a significant amount of unreacted phenylmalonic acid.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Increase the catalyst loading. For sulfuric acid-catalyzed reactions, a 3:1 mole ratio of sulfuric acid to phenylmalonic acid has been used for diester synthesis and may be adapted[1]. |
| Short Reaction Time | Allow the reaction to proceed for a longer duration, while monitoring for the formation of the diester. |
| Low Reaction Temperature | A slight increase in temperature might be necessary to drive the reaction to completion, but be cautious of side reactions. |
Problem 4: Formation of phenylacetic acid as a byproduct.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Phenylmalonic acid is prone to decarboxylation at temperatures above 30°C[1]. Maintain a strict temperature control below this limit. |
| Prolonged Heating | Minimize the heating time to reduce the extent of decarboxylation. |
Quantitative Data
Table 1: Effect of Reactant Ratio on Esterification of Malonic Acid *
| Molar Ratio (Acid:Alcohol) | Product Distribution |
| 1:1 | Monoester is the major product[5]. |
| 1:3 | Symmetric diester is the major product[5]. |
*Data for malonic acid is presented as a proxy due to the lack of specific quantitative data for the selective mono-esterification of phenylmalonic acid in the search results. This suggests that controlling stoichiometry is a key factor for selectivity.
Experimental Protocols
Protocol 1: Selective Mono-esterification of Phenylmalonic Acid using Boric Acid Catalyst (Representative Protocol)
This protocol is adapted from the boric acid-catalyzed mono-esterification of malonic acid and should be optimized for phenylmalonic acid[3].
Materials:
-
Phenylmalonic acid
-
Alcohol (e.g., methanol, ethanol)
-
Boric acid (catalyst)
-
Acetonitrile (solvent)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask, add phenylmalonic acid (1 equivalent), the desired alcohol (1 equivalent), and boric acid (5-10 mol%).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat to 60-70°C if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material or optimal formation of monoester), cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove boric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the pure monoester.
Diagrams
Caption: A typical experimental workflow for the selective mono-esterification of phenylmalonic acid.
Caption: A decision tree to troubleshoot common issues in phenylmalonic acid mono-esterification.
Caption: The competitive reaction pathways leading to the formation of monoester and diester.
References
- 1. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 2. CN103864610A - Preparation method of phenyl malonic acid monoester compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic acid (also known as ethyl hydrogen phenylmalonate).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory-scale methods are:
-
Selective Hydrolysis of Diethyl Phenylmalonate: This involves the synthesis of diethyl phenylmalonate, typically via a Claisen condensation, followed by a carefully controlled partial hydrolysis to yield the monoester.[1][2]
-
Direct Monoesterification of Phenylmalonic Acid: This method involves reacting phenylmalonic acid with ethanol, often using a catalyst like thionyl chloride to first form the acyl chloride intermediate.[3]
Q2: What is the most significant challenge in the synthesis of this compound?
A2: The primary challenge is managing the propensity for decarboxylation. Phenylmalonic acid and its monoester derivative are susceptible to losing carbon dioxide, especially when heated, which leads to the formation of phenylacetic acid or its ethyl ester as a major byproduct, thereby reducing the yield.[4][5]
Q3: Why is the direct alkylation of diethyl malonate with an aryl halide not a preferred method to create the precursor, diethyl phenylmalonate?
A3: Aryl halides are generally poor electrophiles for direct alkylation of diethyl malonate under standard conditions. This leads to low yields.[1] While methods using catalysts like copper(I) iodide have been developed to overcome this, the more traditional and often higher-yielding route is the Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis and to check for side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Decarboxylation: Excessive heat during the reaction or workup has led to the loss of CO2, forming ethyl phenylacetate.[4][5] 2. Complete Hydrolysis: In the selective hydrolysis method, harsh conditions (e.g., high base concentration, prolonged heating) may have converted the starting diester entirely to phenylmalonic acid.[6] 3. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated reagents. | 1. Maintain strict temperature control. For the decarbonylation step in the precursor synthesis, heat carefully until gas evolution ceases.[2] During the final hydrolysis or esterification, use moderate temperatures (e.g., 40-60°C).[3] 2. Use a stoichiometric amount of base (e.g., one equivalent of KOH or NaOH) for the hydrolysis of the diester. Monitor the reaction closely with TLC or GC to stop it once the starting material is consumed. 3. Ensure all reagents are pure and anhydrous (especially solvents). Extend reaction time as needed while monitoring progress. |
| Presence of Diethyl Phenylmalonate in Final Product | 1. Incomplete Hydrolysis: The reaction was stopped before all the diethyl phenylmalonate was converted. 2. Re-esterification: During an acidic workup with excess ethanol present, the byproduct phenylmalonic acid may have been partially converted back to the diester. | 1. Increase the reaction time for the hydrolysis step or slightly increase the temperature, while carefully monitoring to avoid complete hydrolysis. 2. After acidification, ensure the product is promptly extracted. Minimize the amount of residual ethanol during the workup phase. |
| Presence of Phenylacetic Acid or Ethyl Phenylacetate | Decarboxylation: This is a strong indicator that the reaction temperature was too high, or the reaction was heated for too long. Phenylmalonic acid and its monoester are thermally unstable.[4][7] | Lower the reaction and workup temperatures. Use vacuum distillation at reduced temperatures to remove solvents instead of atmospheric distillation. |
| Formation of a Solid Gel or Unmanageable Slurry | Precipitation of Sodium Salt: During the Claisen condensation to form the precursor, the sodium derivative of the intermediate can precipitate as a thick gel, making stirring and subsequent handling difficult.[8] | A patented method suggests using a significant excess of ethyl phenylacetate at the start of the reaction. This helps keep the resulting sodium derivative in a more manageable, non-gelling slurry form.[8] |
Experimental Protocols
Protocol 1: Synthesis via Phenylmalonic Acid and Thionyl Chloride
This method involves the conversion of phenylmalonic acid to its mono-acyl chloride, followed by esterification with ethanol.
Step-by-Step Procedure: [3]
-
Acid Chloride Formation: In a flask equipped with a reflux condenser, suspend phenylmalonic acid (13.5 g, 0.07 mol) in 40 mL of dry diethyl ether.
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride (8.92 g, 0.07 mol) to the mixture.
-
Heat the mixture at 40-50°C for approximately 3 hours until the solution becomes clear.
-
Solvent Removal: Remove the excess thionyl chloride and ether under reduced pressure.
-
Esterification: Redissolve the resulting oily residue in 40 mL of dry diethyl ether and add ethanol (4.1 mL, 0.075 mol).
-
Reflux the solution for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and wash with water. Extract the organic layer with a saturated sodium bicarbonate solution.
-
Wash the combined aqueous extracts with ether to remove any unreacted diester.
-
Isolation: Acidify the aqueous layer with 5N HCl to a pH of 1. An oil will precipitate.
-
Extract the oil with dichloromethane (3 x 50 mL). Wash the combined organic extracts with water (4 x 50 mL) and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the final product, which may crystallize upon standing.
Protocol 2: Synthesis via Claisen Condensation and Decarbonylation (Precursor Synthesis)
This protocol details the preparation of diethyl phenylmalonate, the precursor for selective hydrolysis.
Step-by-Step Procedure: [2]
-
Sodium Ethoxide Preparation: In a 2-liter three-necked flask, dissolve 23 g (1 gram-atom) of sodium in 500 cc of absolute ethanol.
-
Condensation: Cool the sodium ethoxide solution to 60°C and, with vigorous stirring, add 146 g (1 mole) of diethyl oxalate, followed immediately by 175 g (1.06 moles) of ethyl phenylacetate.
-
Crystallization: Discontinue stirring. Within 4-6 minutes, the sodium derivative will begin to crystallize rapidly. Transfer the nearly solid paste to a beaker to cool to room temperature.
-
Isolation of Intermediate: Stir the solid paste thoroughly with 800 cc of dry ether, collect the solid by suction filtration, and wash it with more dry ether.
-
Acidification: Liberate the phenyloxaloacetic ester by treating the sodium salt with a dilute solution of sulfuric acid (29 cc concentrated H₂SO₄ in 500 cc water).
-
Extraction: Separate the resulting oil and extract the aqueous layer with ether (3 x 100 cc). Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.
-
Decarbonylation: Heat the residual oil in a Claisen flask under vacuum (approx. 15 mm Hg). Gradually raise the temperature of the heating bath to 175°C and maintain it until the evolution of carbon monoxide ceases (typically 5-6 hours).
-
Purification: Distill the resulting crude diethyl phenylmalonate under reduced pressure to obtain the purified precursor.
Data Summary
The yield of phenylmalonate esters can vary significantly based on the synthetic method employed. Palladium-catalyzed methods, while more modern, can offer very high yields.
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Claisen Condensation | NaOEt, Diethyl Oxalate, Ethyl Phenylacetate | 85% | [4] |
| Palladium-Catalyzed Arylation | Pd(dba)₂, DTBNpP, NaH, Aryl Bromide | 89% | [4][9] |
| Copper-Mediated Arylation | CuI, Phenanthroline, Iodobenzene | 62% | [4] |
Visual Guides
Reaction and Side Reaction Pathways
The following diagram illustrates the primary synthesis route from phenylmalonic acid and highlights the major side reactions that can occur.
Caption: Key reaction and side reaction pathways in the synthesis.
Experimental Workflow for Protocol 1
This workflow visualizes the key stages of the synthesis starting from phenylmalonic acid.
Caption: Experimental workflow for monoesterification.
References
- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2358063A - Preparation of phenyl malonic ester - Google Patents [patents.google.com]
- 9. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
Preventing decarboxylation of phenylmalonic acid during esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the esterification of phenylmalonic acid. Our goal is to help you navigate the challenges of this reaction, with a primary focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification of phenylmalonic acid is resulting in a low yield of the desired ester and a significant amount of a byproduct, phenylacetic acid ester. What is happening?
A1: The formation of phenylacetic acid ester is a strong indicator that your phenylmalonic acid is undergoing decarboxylation before or during the esterification reaction. Phenylmalonic acid is thermally labile and can readily lose a molecule of carbon dioxide, especially under acidic conditions or at elevated temperatures.[1] The resulting phenylacetic acid is then esterified.
Q2: At what temperature does phenylmalonic acid start to decarboxylate?
A2: Phenylmalonic acid is sensitive to heat. Care should be taken to avoid temperatures above 30°C during workup steps like neutralization and solvent evaporation to prevent decarboxylation.[1] While specific decarboxylation temperatures can vary with conditions, it is known that malonic acid derivatives can decarboxylate at elevated temperatures, sometimes requiring heating neat above 150°C for dialkylated versions.[2] However, for phenylmalonic acid, even milder acidic conditions at room temperature can promote this side reaction.[3]
Q3: I am using a standard Fischer esterification with sulfuric acid and methanol, and I'm seeing significant decarboxylation. How can I optimize this?
A3: While Fischer esterification can be effective, the strong acid and heat typically used can promote decarboxylation of phenylmalonic acid.[4][5] To optimize this method:
-
Lower the reaction temperature: One approach involves stirring the reaction mixture of phenylmalonic acid, methanol, sulfuric acid, and benzene at room temperature (around 25°C) for several hours before gently heating to a maximum of 65°C.[1]
-
Use a milder acid catalyst: Anhydrous hydrogen chloride in benzene has been used successfully at 60°C.[1]
-
Increase the alcohol concentration: Using a large excess of the alcohol can help to drive the equilibrium towards the ester product, potentially allowing for lower reaction temperatures or shorter reaction times.[1][6][7]
Q4: Are there alternative esterification methods that are less prone to causing decarboxylation?
A4: Yes, milder, non-acidic methods are highly recommended for sensitive substrates like phenylmalonic acid. These include:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 4-dimethylaminopyridine (DMAP) catalyst.[8][9] It is performed at room temperature and is well-suited for acid-sensitive substrates.[10][11]
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] It is a very mild method for converting carboxylic acids to esters, but care must be taken with byproduct removal.[14]
Q5: I am attempting a Steglich esterification, but my yields are still low. What could be going wrong?
A5: If you are experiencing low yields with a Steglich esterification, consider the following:
-
Side reaction: A common side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol. DMAP is crucial to suppress this side reaction by acting as an acyl transfer agent.[8][11]
-
Reagent quality: Ensure your DCC or EDC is of high quality and your solvent is anhydrous.
-
Reaction time: While the reaction is generally conducted at room temperature, ensure you are allowing sufficient time for the reaction to go to completion.
Quantitative Data Summary
The following table summarizes the reported yields for the dimethyl and diethyl esters of phenylmalonic acid under various Fischer esterification conditions.
| Ester Product | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Acid:Catalyst) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Dimethyl phenylmalonate | Methanol | Hydrogen Chloride | Benzene | 60 | 5 | - | - | up to 94 | [1] |
| Dimethyl phenylmalonate | Methanol | Sulfuric Acid | Benzene | 25 then 65 | several | 1:3 | - | up to 87 | [1] |
| Diethyl phenylmalonate | Absolute Ethanol | Anhydrous Hydrogen Chloride | Benzene | 60 | 5 | - | - | 85 | [1] |
Experimental Protocols
Protocol 1: Modified Fischer-Speier Esterification of Phenylmalonic Acid
This protocol is adapted from a patented procedure designed to minimize decarboxylation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phenylmalonic acid in benzene.
-
Reagent Addition: Add a large excess of methanol (at least a 10:1 molar ratio relative to phenylmalonic acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (a 3:1 molar ratio relative to phenylmalonic acid).
-
Initial Stirring: Stir the reaction mixture at room temperature (~25°C) for several hours.
-
Heating: Gently heat the reaction mixture to 65°C and maintain this temperature, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: After completion, cool the reaction mixture and proceed with a standard aqueous workup to neutralize the acid and extract the ester.
-
Purification: Purify the crude ester by distillation or chromatography.
Protocol 2: Steglich Esterification of Phenylmalonic Acid (General Procedure)
This is a general protocol for a mild esterification suitable for phenylmalonic acid.[8][11]
-
Reaction Setup: Dissolve phenylmalonic acid in a suitable polar aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired alcohol (1.0-1.5 equivalents), dicyclohexylcarbodiimide (DCC, ~1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC. A precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Workup: Upon completion, filter off the DCU precipitate.
-
Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by chromatography if necessary.
Visual Guides
Caption: Decarboxylation of phenylmalonic acid.
Caption: Troubleshooting low ester yield.
Caption: Steglich esterification workflow.
References
- 1. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 2. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Ethoxy-3-oxo-2-phenylpropanoic acid by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 3-Ethoxy-3-oxo-2-phenylpropanoic acid. Given its acidic nature, this compound presents unique challenges during silica gel-based purification, primarily related to peak shape and retention.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying this compound?
A1: Both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase Chromatography (NPC): This is a common method using a polar stationary phase like silica gel and a non-polar mobile phase. For an acidic compound like this, peak tailing can be an issue due to interactions with surface silanol groups on the silica.[1] This can often be mitigated by adding a small amount of an acidic modifier to the mobile phase.
-
Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. RPC is often preferred for ionizable compounds because the mobile phase pH can be controlled to ensure consistent protonation of the analyte, leading to sharper peaks and better reproducibility.[2] For this compound, using a mobile phase with a pH at least 2 units below the compound's pKa is recommended to ensure it is in its neutral, protonated form.[2][3]
Q2: Why am I seeing a tailing peak for my compound on a silica gel column?
A2: Peak tailing for acidic compounds on silica gel is common and typically caused by two factors:
-
Interaction with Silanols: The acidic proton of your compound can interact with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, causing a secondary, undesirable retention mechanism that leads to tailing.[1]
-
Ionization State: If the compound is partially ionized (deprotonated), the resulting carboxylate anion will have very different polarity and retention characteristics compared to the neutral acid. A mixture of ionized and neutral forms on the column results in broad, tailing peaks.[2] Adding a small amount of acid (e.g., 0.1-1% acetic or formic acid) to your eluent can suppress the deprotonation of your compound and saturate the basic sites on the silica, leading to a more symmetrical peak shape.
Q3: How do I choose the right solvent system (mobile phase)?
A3: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.
-
For Normal-Phase: Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate. A common starting point is a 70:30 mixture of Hexane:Ethyl Acetate. If peak streaking or tailing is observed on the TLC plate, add 0.1-1% of acetic or formic acid to the mobile phase mixture.
-
For Reversed-Phase: Use a polar solvent like water and a less polar organic solvent like acetonitrile or methanol. To ensure the compound is protonated, acidify the aqueous component. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[2]
Q4: What stationary phase should I use?
A4:
-
Normal-Phase: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.
-
Reversed-Phase: C18-bonded silica is the most widely used stationary phase for its versatility and hydrophobicity.
-
Alternatives: For challenging separations of polar acidic compounds, mixed-mode stationary phases that combine reversed-phase and anion-exchange properties can offer unique selectivity and improved peak shape.[4]
Troubleshooting Guide
Problem: My compound is not eluting from the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol.[5]
Problem: The separation between my compound and an impurity is very poor.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution:
-
Try a Different Solvent System: Change the composition of your mobile phase. For example, in normal-phase, if you are using hexanes/ethyl acetate, try switching to hexanes/acetone or dichloromethane/methanol. Different solvents interact with compounds in different ways and can alter the elution order.
-
Add a Modifier: Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can significantly change the retention characteristics of acidic or basic compounds and improve separation.[6]
-
Reduce Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Problem: My compound is eluting as a broad, asymmetrical (tailing) peak.
-
Possible Cause: The compound is interacting with the stationary phase or is partially ionized.
-
Solution: As mentioned in the FAQs, this is common for acidic compounds. Add a small percentage (0.1-1%) of a volatile acid like formic acid or acetic acid to your mobile phase.[3] This suppresses the ionization of your compound and minimizes interactions with the silica surface, resulting in a sharper, more symmetrical peak.
Problem: The column backpressure increased significantly during the run.
-
Possible Cause:
-
Precipitation: Your sample may have precipitated at the top of the column if it is not fully soluble in the initial mobile phase.
-
Blocked Frit: Particulate matter from the sample or silica fines can clog the column frit.[7]
-
-
Solution:
-
Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider using a different, stronger solvent for loading or use a dry loading technique.
-
Filter your sample through a small plug of silica or a syringe filter before loading to remove any particulate matter. If high pressure persists, the column may need to be replaced.[7]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Chromatography Type | Stationary Phase | Non-Polar Solvent (A) | Polar Solvent (B) | Modifier (Optional) |
| Normal-Phase | Silica Gel | Hexanes or Heptane | Ethyl Acetate or Acetone | 0.1-1% Acetic Acid |
| Reversed-Phase | C18 Silica | Water | Acetonitrile or Methanol | 0.1% Formic Acid or TFA |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No Elution | Mobile phase polarity too low. | Gradually increase the percentage of the polar solvent.[5] |
| Compound decomposition on silica. | Test compound stability on a TLC plate before running the column.[5] | |
| Poor Resolution | Incorrect solvent system. | Screen different solvent mixtures using TLC. |
| Column overloading. | Reduce the amount of sample loaded. | |
| Peak Tailing | Analyte-silanol interaction. | Add an acidic modifier (e.g., 0.1% acetic acid) to the mobile phase.[2] |
| Partial ionization of the acid. | Ensure the mobile phase is sufficiently acidic to protonate the compound.[3] | |
| High Backpressure | Column frit is blocked. | Filter the sample before loading; ensure solvents are free of particulates.[7] |
| Sample precipitation on the column. | Ensure the sample is soluble in the loading solvent; consider dry loading. |
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-screened mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate with 0.5% acetic acid).
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a column of the appropriate size for the amount of material you are purifying (a general rule is a 40:1 to 100:1 ratio of silica weight to crude material weight).
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or dry, depending on your system.
-
Equilibrate the packed column with at least 5-10 column volumes of the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a weaker solvent and inject it onto the column.
-
Dry Loading: Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent under reduced pressure, and load the resulting dry powder onto the top of the column. This method is preferred for compounds with limited solubility in the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Increase the polarity of the mobile phase gradually (a "gradient") to elute your compound. This can be done in a stepwise manner or with a linear gradient using an automated flash chromatography system.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase Flash Chromatography
-
TLC/HPLC Analysis:
-
Determine the appropriate mobile phase conditions using a C18 TLC plate or, ideally, an analytical HPLC.
-
A good starting point is a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
The goal is to find conditions where the target compound is well-retained and separated from impurities.
-
-
Column Preparation:
-
Choose a C18-functionalized silica gel column appropriate for the scale of your purification.
-
Equilibrate the column with at least 5-10 column volumes of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).
-
-
Sample Loading:
-
Dissolve the crude sample in a solvent that is compatible with the reversed-phase system and as weak as possible to ensure good retention (e.g., a small amount of DMSO, methanol, or the initial mobile phase).
-
Inject the dissolved sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase composition.
-
Gradually decrease the polarity of the mobile phase by increasing the percentage of the organic solvent (acetonitrile or methanol).
-
Collect fractions throughout the gradient elution. Monitor the column effluent with a UV detector if available.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC or HPLC to identify the pure fractions.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
The remaining aqueous solution containing the product can then be lyophilized (freeze-dried) or extracted with a suitable organic solvent (like ethyl acetate) after neutralization or saturation with salt, followed by drying and evaporation.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during column chromatography.
A workflow diagram for troubleshooting common column chromatography issues.
References
Technical Support Center: Synthesis of Ethyl Hydrogen Phenylmalonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of ethyl hydrogen phenylmalonate synthesis. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl hydrogen phenylmalonate?
The most prevalent and effective method for synthesizing ethyl hydrogen phenylmalonate is the selective mono-hydrolysis (saponification) of diethyl phenylmalonate. This reaction involves the use of a base to hydrolyze one of the two ester groups to a carboxylic acid, yielding the desired monoester.
Q2: What are the key challenges in this synthesis?
The primary challenge is achieving selective mono-hydrolysis without inducing the hydrolysis of both ester groups or causing decarboxylation of the product. Decarboxylation, the loss of CO2 from the carboxylic acid group, is a significant side reaction that leads to the formation of ethyl phenylacetate, a common impurity that can be difficult to remove.
Q3: How can I monitor the progress of the reaction?
The progress of the hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, would be a mixture of hexane and ethyl acetate. The starting material, diethyl phenylmalonate, will have a higher Rf value than the more polar product, ethyl hydrogen phenylmalonate. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.
Troubleshooting Guide
Problem 1: Low yield of ethyl hydrogen phenylmalonate.
-
Possible Cause 1: Incomplete Hydrolysis. The reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is no longer visible.
-
Base Equivalents: Using an insufficient amount of base will result in incomplete conversion. It is recommended to use at least one equivalent of base. However, using a large excess can promote di-hydrolysis. A careful optimization of the base equivalents is crucial.
-
-
-
Possible Cause 2: Significant Decarboxylation. The desired product is degrading under the reaction conditions.
-
Solution:
-
Temperature Control: High temperatures can promote decarboxylation. Performing the hydrolysis at lower temperatures (e.g., 0°C) can significantly suppress this side reaction.
-
Choice of Base: Strong bases in high concentrations can also favor decarboxylation. Consider using a milder base like sodium carbonate (Na2CO3) or a lower concentration of a strong base.
-
-
-
Possible Cause 3: Product Loss During Work-up. The product may be lost during the extraction and purification steps.
-
Solution:
-
pH Adjustment: During the work-up, ensure the aqueous layer is acidified to a pH of around 2-3 before extraction. This protonates the carboxylate, making the ethyl hydrogen phenylmalonate less water-soluble and more readily extractable into an organic solvent like diethyl ether or ethyl acetate.
-
Extraction Solvent: Use a sufficient volume of a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
-
Problem 2: Presence of significant amounts of phenylacetic acid or phenylmalonic acid in the final product.
-
Possible Cause 1: Decarboxylation. As mentioned above, this leads to the formation of ethyl phenylacetate.
-
Solution: Refer to the solutions for preventing decarboxylation in Problem 1.
-
-
Possible Cause 2: Di-hydrolysis. Both ester groups of the diethyl phenylmalonate have been hydrolyzed, forming phenylmalonic acid.
-
Solution:
-
Base Concentration and Equivalents: Use a lower concentration of the base and carefully control the stoichiometry. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) is often a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity for mono-hydrolysis.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-hydrolysis
| Starting Material | Base | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Phenylmalonate | 0.25 M aq. Na2CO3 | Excess | Not specified | Not specified | Not specified | 92 | [1] |
| Symmetric Diesters | aq. NaOH | Not specified | THF/Water | 0 | 0.5 - 1 | High (near-quantitative) | [2] |
| Symmetric Diesters | aq. KOH | 0.8 - 1.2 | THF or Acetonitrile | 0 | Not specified | High | [1] |
| Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates | NaOH | 1.2 | 10% Water/Ethanol | 40 | Not specified | 20-80 | [3] |
Note: The yields and conditions presented are based on the available literature and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Selective Mono-hydrolysis of Diethyl Phenylmalonate using Sodium Carbonate
This protocol is based on a reported high-yield synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl phenylmalonate in a suitable solvent (e.g., a mixture of THF and water).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add an excess of a 0.25 M aqueous solution of sodium carbonate (Na2CO3) dropwise while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of ethyl hydrogen phenylmalonate.
Caption: Troubleshooting guide for low yield in ethyl hydrogen phenylmalonate synthesis.
References
Kinetic versus thermodynamic control in phenylmalonic acid monoesterification
Welcome to the technical support center for the monoesterification of phenylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the monoesterification of phenylmalonic acid, providing potential causes and solutions in a question-and-answer format.
| Question | Potential Cause | Suggested Solution |
| 1. Low to no conversion of phenylmalonic acid to the monoester. | - Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated. - Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. - Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Use a fresh or properly stored acid catalyst. - Increase the catalyst loading incrementally. For sulfuric acid, a 3:1 mole ratio of acid to phenylmalonic acid has been used for diesterification and can be adapted. - Gradually increase the reaction temperature, but monitor for side reactions (see below). |
| 2. The primary product is the diester, not the desired monoester. | - Thermodynamic Control Favored: Higher temperatures and longer reaction times favor the formation of the more stable diester. - Excess Alcohol: A large excess of the alcohol reactant drives the equilibrium towards the formation of the diester. | - Employ Kinetic Control: Lower the reaction temperature (e.g., 0-25°C) and shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or HPLC. - Use a stoichiometric amount or only a slight excess of the alcohol. - Consider using a catalyst that favors monoesterification, such as boric acid or an ion-exchange resin.[1] |
| 3. Significant formation of phenylacetic acid as a byproduct. | - Decarboxylation: Phenylmalonic acid is prone to decarboxylation to form phenylacetic acid, especially at elevated temperatures.[2] | - Maintain a lower reaction temperature. Temperatures above 60°C are more likely to cause significant decarboxylation. - Use milder reaction conditions and a more active catalyst to shorten the required reaction time. |
| 4. Difficulty in isolating the monoester from the reaction mixture. | - Similar Polarity of Products: The monoester, diester, and unreacted dicarboxylic acid can have similar polarities, making chromatographic separation challenging. - Aqueous Work-up Issues: The monoester may have some water solubility, leading to losses during extraction. | - Utilize careful column chromatography with a gradient elution system. - Perform a basic extraction (e.g., with NaHCO3 solution) to separate the acidic monoester and unreacted dicarboxylic acid from the neutral diester. Subsequent acidification and extraction will then isolate the acidic components. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the kinetic and thermodynamic control of phenylmalonic acid monoesterification.
Q1: What is the fundamental difference between the kinetic and thermodynamic products in the monoesterification of phenylmalonic acid?
A1: The kinetic product is the monoester that is formed fastest. Its formation is favored at lower temperatures and shorter reaction times as it has a lower activation energy barrier. The thermodynamic product is the more stable product, which in this case is the diester. It is favored at higher temperatures and longer reaction times, which allows the reaction to reach equilibrium.
Q2: How can I selectively synthesize the monoester?
A2: To selectively synthesize the monoester, you should aim for kinetic control . This typically involves:
-
Lower reaction temperatures: Start with temperatures around 0-25°C.
-
Shorter reaction times: Monitor the reaction closely and stop it once a significant amount of the monoester has formed, before it proceeds to the diester.
-
Stoichiometric control: Use a 1:1 molar ratio of phenylmalonic acid to the alcohol.
-
Catalyst choice: Certain catalysts, like boric acid or ion-exchange resins, have shown selectivity for monoesterification in dicarboxylic acids.[1]
Q3: What are the expected yields for the monoesterification of dicarboxylic acids?
A3: The yields can vary significantly based on the substrate and reaction conditions. For the monoesterification of dicarboxylic acids like succinic acid and adipic acid, yields of 40-60% have been reported under optimized conditions that favor the monoester.[3][4] Similar yields might be achievable for phenylmalonic acid under carefully controlled kinetic conditions.
Q4: Why is decarboxylation a common side reaction?
A4: Malonic acid and its derivatives, including phenylmalonic acid, are β-dicarboxylic acids. Upon heating, they can undergo decarboxylation through a cyclic transition state to lose carbon dioxide and form a simpler carboxylic acid (in this case, phenylacetic acid).[2] This process is accelerated at higher temperatures.
Q5: Can I use any acid catalyst for this reaction?
A5: Common Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for esterification. For diesterification of phenylmalonic acid, concentrated sulfuric acid has been used.[1] However, for selective monoesterification, exploring milder or sterically hindered catalysts, or solid-supported catalysts like ion-exchange resins, may provide better selectivity.[1]
Experimental Protocols
Protocol for Selective Monoesterification of Phenylmalonic Acid (Kinetic Control)
This protocol is a general guideline and may require optimization for specific alcohols and equipment.
Materials:
-
Phenylmalonic acid
-
Alcohol (e.g., methanol, ethanol) (1 equivalent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required, though for kinetic control, it's often done at room temperature or below), dissolve phenylmalonic acid in the anhydrous solvent.
-
Addition of Reagents: Add the alcohol (1 equivalent) to the solution.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 30 minutes).
-
Quenching the Reaction: Once the desired amount of monoester is formed and before significant diester formation is observed, quench the reaction by adding cold water.
-
Work-up:
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the unreacted phenylmalonic acid and the phenylmalonic acid monoester. The diester will remain in the organic layer.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extract the acidified aqueous layer with an organic solvent.
-
Dry the organic layer containing the monoester and unreacted diacid over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the monoester from any unreacted phenylmalonic acid.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Dicarboxylic Acid Esterification (Analogous System)
| Dicarboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Diester Yield (%) |
| Adipic Acid | Methanol | Alumina | 25 | 48 | 80 | 9 |
| Octanedioic Acid | Methanol | Alumina | 25 | 48 | 72 | 11 |
| Nonanedioic Acid | Methanol | Alumina | 25 | 48 | 73 | - |
| Dodecanedioic Acid | Methanol | Alumina | 25 | 48 | 40 | 6 |
Data adapted from a study on the selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts.
Visualizations
Caption: Reaction pathways in phenylmalonic acid esterification.
Caption: Experimental workflow for selective monoesterification.
References
- 1. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions | Academic Journals and Conferences [science2016.lp.edu.ua]
Technical Support Center: 3-Ethoxy-3-oxo-2-phenylpropanoic acid
This guide provides essential information for the safe storage, handling, and use of 3-Ethoxy-3-oxo-2-phenylpropanoic acid (CAS: 17097-90-4), tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [1][2][3][4][5] |
| CAS Number | 17097-90-4[1][2][3][4][5] |
| Melting Point | 78 °C[2] |
| Boiling Point | 299 °C[2] |
| Appearance | Oily product that crystallizes on standing[6] |
| Topological Polar Surface Area | 63.6 Ų[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid (crystalline) form, storage at room temperature in a tightly sealed container is generally acceptable for short periods.[3] For long-term stability, especially to prevent potential hydrolysis or degradation, it is advisable to store the compound in a cool, dry place. While specific long-term storage data for this exact compound is limited, a related compound, 3-Ethoxy-3-oxopropanoic acid, is recommended to be stored at -20°C for up to 3 years in its pure form.[7]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Based on its hazard profile, the following PPE is mandatory:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8][9]
-
Hand Protection : Wear suitable chemical-resistant gloves.[9]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[8][9]
-
Respiratory Protection : If working in a poorly ventilated area or if aerosol/mist formation is possible, use a respirator.[10]
Q3: What are the primary hazards associated with this compound?
This compound is classified with the following hazards:
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1] It is crucial to avoid contact with skin and eyes.[9]
Q4: How should I dispose of waste material?
Waste material should be handled as hazardous chemical waste. Dispose of the substance and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains, surface water, or ground water.[10]
Troubleshooting Guide
Q5: I am having difficulty dissolving the compound. What solvents can I try?
While specific solubility data is not widely published, its structure (containing both a polar carboxylic acid group and a nonpolar phenyl ethyl ester group) suggests a range of potential solvents. For related compounds, Dimethyl Sulfoxide (DMSO) has been noted for its high solubilizing capacity.[7][11] It is recommended to start with common organic solvents such as ethanol, methanol, or dichloromethane.[6] To enhance solubility, you can try gentle heating or using an ultrasonic bath. Always start with a small amount of material to test solubility before scaling up.
Q6: My compound has changed in appearance (e.g., color change, oily residue). Is it degrading?
A change in physical appearance can indicate degradation. Esters, particularly those with adjacent acidic protons, can be susceptible to hydrolysis (reaction with water) or decarboxylation, especially if exposed to moisture, high temperatures, or acidic/basic conditions. Unsubstituted diethyl phenylmalonate can be hydrolyzed under basic conditions with heating.[12][13][14] Degradation may lead to the formation of phenylmalonic acid and ethanol.
Q7: I see unexpected peaks in my analytical results (e.g., NMR, LC-MS). What could they be?
Unexpected peaks may arise from several sources:
-
Starting Materials : Residual starting materials from the synthesis, such as phenylmalonic acid or thionyl chloride, might be present if purification was incomplete.[6]
-
Degradation Products : As mentioned above, hydrolysis could lead to phenylmalonic acid.
-
Solvent Residues : Residual solvents from purification steps (e.g., ether, dichloromethane) may be present.[6]
Referencing the synthesis protocol and considering the compound's stability can help identify these impurities.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe laboratory handling of the compound.
Troubleshooting Solubility Issues
This decision tree provides a logical approach to addressing challenges with dissolving the compound.
Caption: Decision tree for troubleshooting solubility problems.
Synthesis Protocol
The following protocol for the synthesis of this compound is adapted from patent literature.[6] This procedure should only be performed by qualified personnel in a suitable laboratory environment.
Reactants and Reagents:
-
Phenylmalonic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Dry diethyl ether (solvent)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
5N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine phenylmalonic acid (13.5 g, 0.07 mol) with dry diethyl ether (40 mL).
-
Add one drop of N,N-dimethylformamide (catalyst) and then slowly add thionyl chloride (8.92 g, 5.4 mL, 0.07 mol).
-
Heat the mixture at 40-50°C for 3 hours. The solution should become clear.
-
Remove the solvent and any excess thionyl chloride under reduced pressure.
-
Re-dissolve the resulting oily residue in dry diethyl ether (40 mL).
-
Add ethanol (4.1 mL, 0.075 mol) to the solution and reflux for 2 hours.
-
After cooling to room temperature, wash the reaction mixture with water.
-
Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.
-
Wash the combined aqueous extracts with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 1 using 5N HCl. An oil should precipitate.
-
Extract the precipitated oil with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with water (4 x 50 mL) and dry over anhydrous MgSO₄.
-
The final oily product should crystallize upon standing.
References
- 1. This compound | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17097-90-4 | SAA09790 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. 3-Ethoxy-3-oxo-2-phenyl propanoic acid - CAS - 17097-90-4 | Axios Research [axios-research.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in Phenylmalonic Acid Monoethyl Ester by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of impurities in phenylmalonic acid monoethyl ester by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in phenylmalonic acid monoethyl ester?
A1: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: Phenylacetic acid, Diethyl phenylmalonate.
-
By-products: Phenylmalonic acid.
-
Degradation Products: Impurities formed through hydrolysis, oxidation, or other degradation pathways.
Q2: How can I identify unknown peaks in my chromatogram?
A2: Identifying unknown peaks requires a systematic approach. Consider the following:
-
Blank Injections: Analyze a blank solvent injection to identify peaks originating from the mobile phase or system contamination (ghost peaks).[1][2]
-
Spiking Experiments: Inject known potential impurities individually to determine their retention times.
-
Mass Spectrometry (MS) Detection: If available, an HPLC-MS system can provide mass-to-charge ratio information, aiding in the identification of the impurity's molecular weight and structure.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to purposefully generate degradation products and identify their corresponding peaks.
Q3: What causes peak tailing for an acidic compound like phenylmalonic acid monoethyl ester?
A3: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[3][4][5][6] The primary causes include:
-
Secondary Interactions: Interactions between the acidic analyte and active sites on the silica-based column packing material, such as residual silanols.[3][5][6]
-
Mobile Phase pH: If the mobile phase pH is not sufficiently low, the acidic analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[4]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[4]
Q4: My baseline is drifting during the HPLC run. What could be the cause?
A4: Baseline drift can be caused by several factors:
-
Mobile Phase Issues: Incomplete mixing of mobile phase components, changes in solvent composition over time, or contamination of the mobile phase.[7][8]
-
Temperature Fluctuations: Changes in the column or detector temperature can cause the baseline to drift.[8][9]
-
Column Bleed: Degradation of the stationary phase, especially at extreme pH or high temperatures, can lead to a rising baseline.
-
Detector Lamp Aging: An aging detector lamp can result in a drifting baseline.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of phenylmalonic acid monoethyl ester and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column. Lower the mobile phase pH (e.g., to 2.5-3.0) with an appropriate acid like phosphoric acid or formic acid to suppress the ionization of silanol groups.[5][6] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of phenylmalonic acid monoethyl ester and its acidic impurities to maintain them in their non-ionized form. |
| Column Overload | Reduce the injection volume or dilute the sample.[4] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition whenever possible.[4] |
| Peak Fronting | This can be caused by poor sample solubility or column collapse. Ensure the sample is fully dissolved and consider using a different column if the issue persists.[5] |
Problem 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11] Use a high-quality HPLC system with a reliable pump and mixer. |
| Temperature Variations | Use a column oven to maintain a consistent column temperature.[11] Ensure the laboratory has a stable ambient temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting samples, especially after changing the mobile phase composition.[11] |
| Changes in Flow Rate | Check for leaks in the system and verify the pump flow rate.[11] |
Problem 3: Ghost Peaks
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[1][12][13] |
| System Contamination | Flush the injector, tubing, and detector flow cell with a strong solvent.[12][14] Run blank gradients to identify the source of contamination.[13] |
| Carryover from Previous Injections | Implement a robust needle wash procedure in the autosampler method, using a strong solvent.[12] |
| Sample Vials and Caps | Use clean, high-quality vials and septa to avoid leaching of contaminants.[13] |
Problem 4: Baseline Noise or Drift
| Potential Cause | Recommended Solution |
| Air Bubbles in the System | Thoroughly degas the mobile phase.[7][15] Purge the pump to remove any trapped air bubbles. |
| Detector Issues | Ensure the detector lamp has sufficient energy.[10] Clean the detector flow cell if it is contaminated.[7] |
| Mobile Phase Mixing | If using a gradient, ensure the solvents are being mixed properly. Premixing the mobile phase for isocratic runs can help. |
| Contaminated Column | Wash the column with a strong solvent or replace it if it is old or heavily contaminated.[10] |
Experimental Protocol: HPLC Analysis of Phenylmalonic Acid Monoethyl Ester
This protocol provides a general framework for the analysis of impurities. Method validation and optimization are essential for specific applications.
1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (70:30 v/v) |
2. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the phenylmalonic acid monoethyl ester sample in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Standard Preparation
-
Prepare individual stock solutions of phenylmalonic acid monoethyl ester and known impurities in the sample diluent.
-
Prepare a working standard solution containing the main component and all known impurities at appropriate concentrations for quantification.
Quantitative Data Summary
The following table provides hypothetical retention times for phenylmalonic acid monoethyl ester and its potential impurities based on the experimental protocol described above. Actual retention times may vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | Typical Reporting Threshold (%) |
| Phenylmalonic Acid | ~ 3.5 | 0.05 |
| Phenylacetic Acid | ~ 5.8 | 0.05 |
| Phenylmalonic Acid Monoethyl Ester | ~ 10.2 | - |
| Diethyl Phenylmalonate | ~ 15.7 | 0.10 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2358063A - Preparation of phenyl malonic ester - Google Patents [patents.google.com]
- 6. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylmalonic acid | C9H8O4 | CID 75791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 14. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 3-Ethoxy-3-oxo-2-phenylpropanoic Acid and Diethyl Phenylmalonate in Synthesis
In the realm of organic synthesis, particularly in the production of pharmaceuticals and complex molecules, the choice of starting materials and intermediates is critical to the efficiency, yield, and economic viability of a reaction. Among the versatile building blocks available to chemists, derivatives of phenylmalonic acid are of particular importance. This guide provides a detailed comparison of two such derivatives: 3-Ethoxy-3-oxo-2-phenylpropanoic acid (also known as ethyl phenylmalonate) and diethyl phenylmalonate. Both serve as key precursors, notably in the synthesis of barbiturates like phenobarbital, but their distinct chemical properties dictate their suitability for different synthetic strategies.[1]
This comparison will delve into their reactivity, applications, and provide representative experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
At a Glance: Key Chemical Properties
| Property | This compound | Diethyl Phenylmalonate |
| Synonyms | Ethyl phenylmalonate, Phenylmalonic acid monoethyl ester | Diethyl phenylpropanedioate |
| CAS Number | 27938-17-8 | 83-13-6 |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₃H₁₆O₄[1] |
| Molecular Weight | 208.21 g/mol [2] | 236.27 g/mol [1] |
| Structure | A phenyl-substituted malonic acid with one carboxylic acid group and one ethyl ester group. | A phenyl-substituted malonic acid with two ethyl ester groups. |
| Key Reactive Site | Active methylene proton, carboxylic acid proton. | Active methylene proton. |
| Primary Application | Precursor for syntheses requiring a free carboxylic acid group for subsequent reactions or for controlled decarboxylation. | Precursor for alkylation at the α-carbon, followed by hydrolysis and decarboxylation to form substituted phenylacetic acids.[3] |
Core Synthetic Applications and Reactivity Comparison
The primary difference in the synthetic utility of these two compounds stems from the presence of a carboxylic acid group in this compound versus a second ethyl ester in diethyl phenylmalonate.
Diethyl Phenylmalonate is a classic substrate in malonic ester synthesis. The two electron-withdrawing ester groups render the α-carbon proton (the one attached to the phenyl group) acidic and easily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate.[3][4] This enolate is a potent nucleophile that can readily undergo alkylation via SN2 reaction with alkyl halides.[3][4] This alkylation is a cornerstone of its utility, allowing for the introduction of various alkyl groups at the α-position. Subsequent hydrolysis of the diester followed by heating leads to decarboxylation, yielding a substituted phenylacetic acid.[3]
This compound (Ethyl Phenylmalonate) , being a monoester, also possesses an acidic α-carbon proton. However, the presence of the free carboxylic acid group offers a different set of reaction possibilities. This compound is particularly valuable when a single ester group is desired in the final product or when the carboxylic acid moiety is needed for subsequent amide bond formation or other transformations. Furthermore, compounds with at least one carboxylic proton are known to be labile and undergo thermal decarboxylation.[5] This allows for the direct formation of ethyl phenylacetate derivatives under milder conditions than the hydrolysis-decarboxylation sequence required for diethyl phenylmalonate.
Performance in a Comparative Synthesis: Alkylation and Decarboxylation
To illustrate the practical differences, let's consider a common synthetic sequence: the synthesis of 2-phenylbutanoic acid.
-
Using Diethyl Phenylmalonate: The process involves two key steps: alkylation with an ethyl halide, followed by hydrolysis and decarboxylation.
-
Using this compound: The process can also proceed via alkylation followed by a more direct decarboxylation step.
Quantitative Data Summary
| Parameter | Diethyl Phenylmalonate Route | This compound Route |
| Starting Material | Diethyl Phenylmalonate | This compound |
| Alkylation Reagent | Ethyl Bromide | Ethyl Bromide |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Alkylation Yield | ~79% (for diethyl ethylphenylmalonate)[6] | Typically high, comparable to diester |
| Decarboxylation Conditions | 1. Saponification (e.g., aq. NaOH) 2. Acidification (e.g., HCl) 3. Heating | Direct heating of the alkylated product |
| Overall Yield of 2-Phenylbutanoic Acid | Good to excellent (typically >70% over 2 steps) | Potentially higher due to fewer steps |
| Number of Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 2 (Alkylation, Decarboxylation) |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbutanoic Acid via Diethyl Phenylmalonate
Step 1: Alkylation of Diethyl Phenylmalonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl phenylmalonate dropwise at room temperature to form the sodio derivative.[6]
-
Add ethyl bromide to the resulting solution and heat the mixture under reflux for several hours.[6]
-
After cooling, the reaction mixture is worked up by adding water and extracting the product, diethyl ethylphenylmalonate, with a suitable organic solvent like diethyl ether.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.[6]
Step 2: Hydrolysis and Decarboxylation
-
The purified diethyl ethylphenylmalonate is refluxed with an aqueous solution of sodium hydroxide to hydrolyze both ester groups.
-
The resulting solution containing the sodium salt of ethylphenylmalonic acid is cooled and acidified with a strong acid, such as hydrochloric acid.
-
The resulting dicarboxylic acid is often unstable and decarboxylates upon gentle heating to yield 2-phenylbutanoic acid.
-
The final product is extracted, dried, and purified.
Protocol 2: Synthesis of 2-Phenylbutanoic Acid via this compound
Step 1: Alkylation
-
In a similar fashion to Protocol 1, this compound is treated with a base like sodium ethoxide to deprotonate the α-carbon. Note: a second equivalent of base may be required to deprotonate the carboxylic acid.
-
Ethyl bromide is added to the resulting enolate, and the reaction is heated to effect alkylation.
-
Work-up involves neutralization and extraction to isolate the alkylated intermediate, 3-ethoxy-2-ethyl-3-oxo-2-phenylpropanoic acid.
Step 2: Decarboxylation
-
The isolated alkylated product is heated in a suitable solvent. The presence of the free carboxylic acid facilitates decarboxylation.[5]
-
The reaction progress is monitored until the evolution of CO₂ ceases.
-
The resulting ethyl 2-phenylbutanoate is then hydrolyzed in a separate step to yield 2-phenylbutanoic acid.
Logical Workflow and Decision Making
The choice between these two reagents often depends on the desired final product and the overall synthetic strategy.
Caption: Decision workflow for selecting between Diethyl Phenylmalonate and its monoester counterpart.
Synthesis Pathways Overview
The general synthesis of these malonic esters also differs, which can influence their cost and availability. Diethyl phenylmalonate is commonly synthesized via a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[1][3][7] This indirect route is often preferred because the direct alkylation of diethyl malonate with aryl halides is inefficient.[1][7] In contrast, this compound is typically prepared from phenylmalonic acid by reaction with thionyl chloride followed by treatment with ethanol.[2]
Caption: Common synthetic routes for the two phenylmalonate derivatives.
Conclusion
Both this compound and diethyl phenylmalonate are valuable reagents in organic synthesis, each with a distinct profile of reactivity and application.
-
Diethyl Phenylmalonate is the workhorse for classic malonic ester synthesis, offering a reliable and versatile route to a wide array of α-alkylated phenylacetic acids through its well-established alkylation-hydrolysis-decarboxylation sequence.
-
This compound provides a more streamlined pathway when the target molecule is a phenylacetic acid ester, as it can bypass the hydrolysis step. The presence of the carboxylic acid group also opens up alternative synthetic transformations, making it a more specialized but potentially more efficient reagent for certain applications.
The final choice will depend on the specific target molecule, desired reaction efficiency, number of synthetic steps, and the cost and availability of the starting materials. Researchers should consider the trade-offs between the versatility of the diester and the potentially more direct routes offered by the monoester acid.
References
- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 7. Diethyl phenylmalonate - Wikiwand [wikiwand.com]
Ethyl Hydrogen Phenylmalonate: A Superior Alternative to Phenylmalonic Acid in Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is paramount to the success of a synthetic route. When it comes to incorporating a phenylmalonyl moiety, ethyl hydrogen phenylmalonate presents significant advantages over its parent compound, phenylmalonic acid, primarily in terms of stability and reactivity control. This guide provides a detailed comparison, supported by chemical principles and experimental considerations, to aid in the selection of the optimal reagent for your research and development needs.
Executive Summary
The primary drawback of phenylmalonic acid is its propensity to undergo premature decarboxylation, especially when subjected to heat or certain reaction conditions required for subsequent transformations. This instability can lead to reduced yields and the formation of undesired byproducts. Ethyl hydrogen phenylmalonate, by protecting one of the carboxylic acid groups as an ethyl ester, effectively mitigates this issue, offering a more stable and versatile building block for a variety of chemical syntheses, including alkylation and Knoevenagel condensations, which are crucial in the synthesis of pharmaceuticals like barbiturates.[1][2][3]
Chemical Stability and Decarboxylation
The most significant advantage of ethyl hydrogen phenylmalonate lies in its enhanced thermal stability compared to phenylmalonic acid. Phenylmalonic acid is known to readily decarboxylate to phenylacetic acid, a transformation that can be difficult to control during esterification or other reactions requiring elevated temperatures.[4]
The presence of the second carboxylic acid group in phenylmalonic acid can facilitate decarboxylation through the formation of a cyclic transition state. By masking one of these groups as an ester, ethyl hydrogen phenylmalonate requires more stringent conditions to undergo decarboxylation, thus preserving the malonate backbone for further functionalization. Studies on related malonic acid derivatives have shown that the monoester can be efficiently decarboxylated under controlled conditions where the diacid shows little to no reactivity, highlighting the increased stability and controlled reactivity of the monoester form.
Logical Relationship: Stability and Synthetic Utility
Caption: Advantage of Ester Protection.
Performance in Key Synthetic Transformations
The enhanced stability of ethyl hydrogen phenylmalonate translates to superior performance in key chemical reactions crucial for drug development and fine chemical synthesis.
Alkylation Reactions
Alkylation of the α-carbon of the malonate is a fundamental step in the synthesis of many important compounds, including barbiturates.[5] Attempting a selective mono-alkylation on phenylmalonic acid is challenging due to the presence of two acidic protons and the risk of decarboxylation. The use of its diethyl ester is common, but this requires a subsequent selective hydrolysis step if the mono-acid is desired.
Ethyl hydrogen phenylmalonate provides a more direct route for mono-alkylation. The single acidic proton can be selectively deprotonated and the resulting enolate can be alkylated. The ester group remains intact, providing a handle for further transformations or for subsequent hydrolysis under controlled conditions. This approach offers better control over the final product structure and can lead to higher yields of the desired mono-alkylated product.[6]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] Both phenylmalonic acid and its esters can be used in this reaction. However, when using phenylmalonic acid, the reaction conditions, which often involve basic catalysts and elevated temperatures, can promote decarboxylation, leading to the formation of byproducts.[7][8]
Ethyl hydrogen phenylmalonate, being more stable, is a more reliable substrate for Knoevenagel condensations, allowing for cleaner reactions and higher yields of the desired α,β-unsaturated product.[1][9]
Quantitative Data Summary
While direct head-to-head quantitative data for many reactions is proprietary or not widely published, the following table summarizes the expected outcomes based on the known chemical properties of the two compounds.
| Parameter | Phenylmalonic Acid | Ethyl Hydrogen Phenylmalonate | Advantage |
| Thermal Stability | Low (prone to decarboxylation)[4] | High | Ethyl Hydrogen Phenylmalonate |
| Control in Mono-alkylation | Difficult | High[6] | Ethyl Hydrogen Phenylmalonate |
| Yield in Knoevenagel Condensation | Variable, risk of side products[7] | Generally higher and cleaner reaction | Ethyl Hydrogen Phenylmalonate |
| Handling and Storage | Requires careful handling to avoid degradation | More robust | Ethyl Hydrogen Phenylmalonate |
Experimental Protocols
Experimental Protocol 1: Alkylation
Objective: To synthesize a mono-alkylated phenylmalonic acid derivative.
Method A: Using Diethyl Phenylmalonate (Illustrative of the challenges with the diacid)
This common approach avoids the direct use of the unstable phenylmalonic acid.
-
Deprotonation: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel under an inert atmosphere, dissolve sodium (1 eq.) in absolute ethanol to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution and add diethyl phenylmalonate (1 eq.) dropwise with stirring.
-
Alkylation: Add the desired alkyl halide (1 eq.) dropwise to the enolate solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
-
Selective Hydrolysis: The resulting dialkylated diethyl phenylmalonate would then require a selective hydrolysis step to yield the mono-acid, which can be challenging to achieve with high selectivity.
Method B: Proposed Protocol Using Ethyl Hydrogen Phenylmalonate
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve ethyl hydrogen phenylmalonate (1 eq.) in a suitable aprotic solvent (e.g., THF, DMF).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) portion-wise at 0 °C.
-
Alkylation: Once deprotonation is complete, add the alkyl halide (1.05 eq.) dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting mono-alkylated ethyl phenylmalonate by column chromatography.
Experimental Workflow: Alkylation Comparison
Caption: Synthetic Routes to Mono-alkylated Product.
Experimental Protocol 2: Knoevenagel Condensation
Objective: To synthesize an α,β-unsaturated compound from an aldehyde.
Method A: Using Phenylmalonic Acid (Doebner Modification)
-
Reaction Setup: In a round-bottom flask, dissolve phenylmalonic acid (1 eq.) and the desired aldehyde (1 eq.) in pyridine, which acts as both the solvent and catalyst. A small amount of piperidine can be added as a co-catalyst.[7]
-
Reaction: Heat the mixture to reflux. The reaction is often accompanied by the evolution of carbon dioxide. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Isolation: The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Method B: Using Ethyl Hydrogen Phenylmalonate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve ethyl hydrogen phenylmalonate (1 eq.) and the aldehyde (1 eq.) in a suitable solvent like toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine or a mixture of piperidine and acetic acid.[9]
-
Reaction: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the reaction to completion. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, wash with water, dilute acid (e.g., 1M HCl) to remove the catalyst, and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel Condensation Pathways.
Conclusion
For researchers and professionals in drug development and chemical synthesis, ethyl hydrogen phenylmalonate offers a clear advantage over phenylmalonic acid. Its enhanced stability against premature decarboxylation allows for more controlled and higher-yielding reactions, particularly in crucial transformations such as alkylation and Knoevenagel condensations. While the initial cost of the monoester may be higher, the benefits in terms of reaction reliability, improved yields, and simplified purification often outweigh this consideration, making it a more efficient and cost-effective choice in the long run for complex, multi-step syntheses.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 4. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Esterification of Phenylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl phenylmalonate, a key intermediate in the production of pharmaceuticals such as phenobarbital, is commonly achieved through the esterification of phenylmalonic acid with ethanol. The choice of catalyst for this reaction is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative study of various catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The efficiency of different catalysts in the esterification of phenylmalonic acid (or analogous carboxylic acids) is summarized below. The data highlights the trade-offs between reaction conditions, catalyst type, and product yield.
| Catalyst Type | Catalyst | Substrate | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Phenylmalonic Acid | Methanol | 65 | 5 | 87 | --INVALID-LINK-- |
| Hydrogen Chloride (HCl) | Phenylmalonic Acid | Ethanol | 60 | 5 | 85 | --INVALID-LINK-- | |
| Sodium Bisulfate (NaHSO₄) | Phenylmalonic Acid | Ethanol | 84-90 | 12 | N/A | --INVALID-LINK-- | |
| Heterogeneous Solid Acid | Amberlyst-15 | Palmitic Acid | Methanol | 65 | 8 | >95 | --INVALID-LINK-- |
| Zeolite H-Y | Oleic Acid | Methanol | 75 | 16 | 82 | --INVALID-LINK-- | |
| Ionic Liquid | [EMIM][HSO₄] | Pimelic Acid | Ethanol | 110 | 5 | 96.37 | --INVALID-LINK-- |
Note: Data for Amberlyst-15, Zeolite H-Y, and Ionic Liquid catalysts are for the esterification of other carboxylic acids and are included for comparative purposes due to the limited availability of data specifically for phenylmalonic acid with these catalysts. The similar nature of the reaction suggests these catalysts would be effective for phenylmalonic acid esterification as well.
Experimental Protocols
Detailed methodologies for the esterification of phenylmalonic acid using different types of catalysts are provided below.
Homogeneous Acid Catalysis (Fischer Esterification)
This protocol is a general procedure for the synthesis of diethyl phenylmalonate using a strong acid catalyst.
Materials:
-
Phenylmalonic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl)
-
Benzene (optional, as a solvent to facilitate azeotropic removal of water)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add phenylmalonic acid and a large excess of absolute ethanol.
-
Slowly add the acid catalyst (e.g., a 3:1 molar ratio of sulfuric acid to phenylmalonic acid) to the mixture.[1]
-
If using benzene, add it to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (60-65°C) for approximately 5 hours.[1]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl phenylmalonate.
-
Purify the product by vacuum distillation.
Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15)
This protocol is adapted from general procedures for esterification using Amberlyst-15.[1][2]
Materials:
-
Phenylmalonic acid
-
Ethanol
-
Amberlyst-15 resin
-
Solvent (e.g., toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine phenylmalonic acid, ethanol, and Amberlyst-15 catalyst (typically 5-10 wt% of the reactants).
-
Add a solvent like toluene if necessary to aid in azeotropic water removal.
-
Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by techniques like TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.[2]
-
The filtrate contains the product, diethyl phenylmalonate. The solvent and excess ethanol can be removed by distillation.
-
Further purification can be achieved by vacuum distillation.
Visualizing the Process and Logic
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of diethyl phenylmalonate.
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
Discussion
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are effective and inexpensive catalysts for the esterification of phenylmalonic acid, providing high yields in relatively short reaction times.[1] However, their use presents several challenges, including difficulty in separation from the reaction mixture, corrosiveness to equipment, and the generation of acidic waste, which requires neutralization and disposal.[3]
Heterogeneous Solid Acid Catalysts: Catalysts like Amberlyst-15 and zeolites offer significant advantages over their homogeneous counterparts.[1][4] They are easily separated from the reaction mixture by filtration, which simplifies the workup procedure and allows for their recycling and reuse, making the process more environmentally friendly and cost-effective.[2] Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has shown high activity and selectivity in various esterification reactions.[1][2] Zeolites, with their well-defined pore structures and tunable acidity, are also promising catalysts for this transformation.[4] The main consideration for heterogeneous catalysts is the potential for mass transfer limitations, which can sometimes lead to longer reaction times compared to homogeneous systems.
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[5][6] Acidic ionic liquids have been successfully employed in esterification reactions, offering high catalytic activity and the potential for easy separation and recycling of the catalyst.[5] Their negligible vapor pressure also makes them an environmentally benign alternative to volatile organic solvents. While specific data for phenylmalonic acid is limited, their effectiveness in the esterification of other dicarboxylic acids suggests they are a viable option.[7]
Conclusion
The choice of catalyst for the esterification of phenylmalonic acid depends on the specific requirements of the synthesis, balancing factors such as reaction efficiency, cost, ease of handling, and environmental impact. While traditional homogeneous acid catalysts provide high yields, heterogeneous solid acid catalysts like Amberlyst-15 and zeolites, along with ionic liquids, represent more sustainable and process-friendly alternatives. Further research focusing on the direct application and optimization of these heterogeneous catalysts for phenylmalonic acid esterification would be highly valuable for the pharmaceutical and fine chemical industries.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Validating the Structure of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid with 1H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of predicted versus experimental proton nuclear magnetic resonance (1H NMR) data to validate the chemical structure of 3-Ethoxy-3-oxo-2-phenylpropanoic acid. The analysis of chemical shifts, signal multiplicity, and integration values serves as a powerful tool for structural confirmation.
Structural Overview and Proton Environments
This compound possesses four distinct proton environments that are expected to generate unique signals in a 1H NMR spectrum:
-
Aromatic Protons (H-Ar): Five protons on the monosubstituted phenyl ring.
-
Methine Proton (H-α): A single proton on the carbon alpha to both the phenyl ring and the two carbonyl groups.
-
Ethoxy Protons (H-OEt): The methylene (-CH2-) and methyl (-CH3) protons of the ethyl ester group.
-
Carboxylic Acid Proton (H-COOH): The acidic proton of the carboxyl group.
Comparative 1H NMR Data
The following table summarizes the expected 1H NMR spectral data for this compound against typical experimental values observed for analogous structures. The comparison provides a clear benchmark for structural validation.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-H -COOH) | 10.0 - 13.0 | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (-C₆H ₅) | ~7.35 | 7.2 - 7.5 | Multiplet | 5H |
| Methine (-CH ) | ~4.80 | 4.7 - 5.0 | Singlet | 1H |
| Methylene (-OCH ₂CH₃) | ~4.25 | 4.1 - 4.4 | Quartet | 2H |
| Methyl (-OCH₂CH ₃) | ~1.25 | 1.2 - 1.4 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds, such as diethyl phenylmalonate. Experimental values can vary slightly based on solvent and sample concentration.
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible 1H NMR spectra for structural validation.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
To ensure a homogenous solution and remove any particulate matter, filter the sample solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm (around 0.6-0.7 mL).
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A standard 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: 0-15 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, quartet, triplet, multiplet), and integration values to confirm the structure.
Logical Workflow for Structural Validation
The following diagram illustrates the logical process of using the predicted and experimental 1H NMR data to either confirm or reject the proposed structure of this compound.
Caption: Workflow for 1H NMR-based structural validation.
A Comparative Guide to Confirming the Purity of Synthesized Phenylmalonic Acid Monoethyl Ester
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of intermediate compounds is a critical step. This guide provides a comprehensive comparison of analytical methods to confirm the purity of synthesized phenylmalonic acid monoethyl ester, a key building block in various pharmaceutical syntheses. We present supporting experimental data, detailed protocols, and comparative analyses of common techniques.
Synthesis and Potential Impurities
Phenylmalonic acid monoethyl ester is typically synthesized via the controlled partial hydrolysis of diethyl phenylmalonate. This reaction involves the saponification of one of the two ester groups, followed by acidification.
Given this synthetic route, the primary impurities to consider are:
-
Diethyl phenylmalonate: Unreacted starting material.
-
Phenylmalonic acid: Product of complete hydrolysis.
-
Ethyl phenylacetate: A potential precursor in the synthesis of the starting material.[1]
-
Ethanol and other solvents: Residual solvents from the reaction and purification steps.
The following diagram illustrates a typical synthesis and purification workflow.
Caption: Synthesis and Purification Workflow for Phenylmalonic Acid Monoethyl Ester.
Comparative Analysis of Purity Confirmation Methods
Several analytical techniques can be employed to assess the purity of the final product. The choice of method depends on the desired level of accuracy, the specific impurities being targeted, and the available instrumentation.
The logical workflow for selecting an appropriate analytical technique is outlined below.
Caption: Logical Workflow for Selecting an Analytical Technique.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for structural elucidation and purity assessment. It provides quantitative information about the analyte and its impurities.
Table 1: Comparative ¹H NMR Data (Estimated for Monoethyl Ester)
| Compound | Key ¹H NMR Signals (δ, ppm) in CDCl₃ |
| Phenylmalonic Acid Monoethyl Ester (Product) | 1.2-1.3 (t, 3H, -CH₃), 4.2-4.3 (q, 2H, -OCH₂-), 4.8-4.9 (s, 1H, Ar-CH-), 7.3-7.5 (m, 5H, Ar-H), ~10-12 (br s, 1H, -COOH) |
| Diethyl Phenylmalonate (Impurity) | 1.25 (t, 6H, -CH₃), 4.23 (q, 4H, -OCH₂-), 4.68 (s, 1H, Ar-CH-), 7.3-7.4 (m, 5H, Ar-H) |
| Phenylmalonic Acid (Impurity) | 4.9 (s, 1H, Ar-CH-), 7.3-7.5 (m, 5H, Ar-H), ~11-13 (br s, 2H, -COOH)[2][3] |
Table 2: Comparative ¹³C NMR Data (Estimated for Monoethyl Ester)
| Compound | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ |
| Phenylmalonic Acid Monoethyl Ester (Product) | ~14 (-CH₃), ~58 (Ar-CH-), ~62 (-OCH₂-), 128-135 (Ar-C), ~168 (-COO-), ~173 (-COOH) |
| Diethyl Phenylmalonate (Impurity) | 14.0 (-CH₃), 57.7 (Ar-CH-), 62.0 (-OCH₂-), 128.3, 128.7, 128.9, 134.5 (Ar-C), 167.5 (-COO-) |
| Phenylmalonic Acid (Impurity) | 57.0 (Ar-CH-), 128.5, 128.9, 129.2, 133.8 (Ar-C), 172.5 (-COOH)[2] |
Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups.
Table 3: Comparative IR Data (Key Absorptions, cm⁻¹)
| Compound | C=O Stretch (Ester) | C=O Stretch (Acid) | O-H Stretch (Acid) |
| Phenylmalonic Acid Monoethyl Ester (Product) | ~1740 | ~1710 | 2500-3300 (broad) |
| Diethyl Phenylmalonate (Impurity) | ~1735 | - | - |
| Phenylmalonic Acid (Impurity) | - | ~1700 | 2500-3300 (very broad)[2] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of the non-volatile components in the mixture.
Table 4: Comparative HPLC Performance
| Compound | Expected Retention Time | Detection |
| Phenylmalonic Acid | Shorter | UV (210-254 nm) |
| Phenylmalonic Acid Monoethyl Ester | Intermediate | UV (210-254 nm) |
| Diethyl Phenylmalonate | Longer | UV (210-254 nm) |
Gas Chromatography (GC) is suitable for analyzing volatile impurities. For carboxylic acids like phenylmalonic acid and its monoester, derivatization is typically required to increase volatility and prevent peak tailing.[4]
Table 5: Comparative GC-MS Performance (after derivatization, e.g., silylation)
| Compound (as TMS derivative) | Expected Elution Order | Key Mass Fragments (m/z) |
| Diethyl Phenylmalonate | Early | Characteristic fragments of the underivatized ester. |
| Phenylmalonic Acid Monoethyl Ester (Mono-TMS) | Intermediate | Molecular ion and fragments showing loss of TMS and ethyl groups. |
| Phenylmalonic Acid (Di-TMS) | Late | Molecular ion and fragments indicating the di-silylated structure. |
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized phenylmalonic acid monoethyl ester and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS at 0 ppm, or another suitable standard that does not have overlapping signals).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the product and the identified impurities. The purity can be calculated by comparing the integration of the product's characteristic peaks (e.g., the methine proton at ~4.8-4.9 ppm) to the sum of all integrations.
Protocol 2: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of calibration standards for the product and expected impurities if quantitative analysis is required.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify peaks based on the retention times of the standards. Calculate the area percentage of each peak to determine the relative purity. For absolute quantification, use the calibration curves.
Protocol 3: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Injector: Split/splitless injector at 250 °C.
-
Detector: Mass spectrometer scanning a mass range of 40-500 amu.
-
-
Data Analysis: Identify the derivatized compounds by their retention times and mass spectra. The relative abundance of each component can be determined from the peak areas in the total ion chromatogram.
Conclusion
Confirming the purity of synthesized phenylmalonic acid monoethyl ester requires a multi-faceted analytical approach. NMR spectroscopy provides invaluable structural confirmation and is excellent for identifying and quantifying major impurities. HPLC is the gold standard for the quantitative analysis of the product and its non-volatile impurities. GC-MS, following derivatization, is a powerful tool for identifying volatile impurities and byproducts. By combining these techniques, researchers can confidently ascertain the purity of their synthesized compound, ensuring its suitability for subsequent research and development activities.
References
Comparing the efficacy of different purification methods for ethyl hydrogen phenylmalonate
For researchers and professionals in drug development and organic synthesis, the purity of intermediates is paramount. Ethyl hydrogen phenylmalonate, a key building block in the synthesis of various pharmaceuticals, requires efficient purification to ensure high-quality final products. This guide provides a comparative analysis of common purification methods for ethyl hydrogen phenylmalonate, supported by experimental data drawn from analogous compounds and established chemical principles.
Data Summary
The following table summarizes the efficacy of different purification methods for ethyl hydrogen phenylmalonate. It is important to note that direct comparative studies for this specific compound are limited; therefore, the presented data is a composite derived from purification protocols of closely related compounds such as phenylmalonic acid and its diethyl ester.
| Purification Method | Principle | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility and pH. | 85-95 | >95 | High throughput, suitable for large scales, effective for removing inorganic salts and highly polar/non-polar impurities. | Requires large volumes of solvents, potential for emulsion formation, may not remove structurally similar impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | 70-90 | >98 | Can yield very high purity, effective for removing soluble impurities. | Yield can be compromised, requires finding a suitable solvent system, not suitable for oils or thermally unstable compounds. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase while being carried by a liquid mobile phase. | 60-85 | >99 | High resolution for separating complex mixtures and closely related impurities. | Time-consuming, requires significant amounts of solvent, can be costly for large-scale purification. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | 80-90 | >97 | Effective for separating compounds with different volatilities, suitable for thermally sensitive compounds. | Not effective for separating compounds with similar boiling points, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
1. Liquid-Liquid Extraction
This method is typically employed as a primary purification step after synthesis to remove inorganic salts, unreacted starting materials, and other byproducts with significantly different polarities.
-
Protocol:
-
The reaction mixture containing ethyl hydrogen phenylmalonate is quenched with water.
-
The aqueous solution is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl) to ensure the carboxylic acid group is protonated, making the compound less water-soluble.
-
The acidified aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
The combined organic extracts are washed with brine to remove residual water.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude ethyl hydrogen phenylmalonate.
-
2. Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. For ethyl hydrogen phenylmalonate, which can be an oil or a low-melting solid, this technique may require careful solvent selection and temperature control.
-
Protocol:
-
Dissolve the crude ethyl hydrogen phenylmalonate in a minimal amount of a suitable hot solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
3. Column Chromatography
For the highest purity, especially for removing structurally similar impurities, column chromatography is the method of choice.
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude ethyl hydrogen phenylmalonate in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
4. Vacuum Distillation
This method is suitable for purifying liquid compounds that are thermally stable at reduced pressures.
-
Protocol:
-
Place the crude ethyl hydrogen phenylmalonate in a distillation flask equipped with a Vigreux column.
-
Connect the flask to a vacuum pump and a condenser.
-
Gradually heat the flask in an oil bath while reducing the pressure.
-
Collect the fraction that distills at the expected boiling point of ethyl hydrogen phenylmalonate under the applied pressure. A related compound, diethyl phenylmalonate, boils at 158–162°C at 10 mm Hg.[2]
-
Visualizing the Purification Workflow
The following diagram illustrates a general experimental workflow for the synthesis and subsequent purification of ethyl hydrogen phenylmalonate.
Caption: General workflow for synthesis and purification of ethyl hydrogen phenylmalonate.
References
Benchmarking the yield of 3-Ethoxy-3-oxo-2-phenylpropanoic acid synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Ethoxy-3-oxo-2-phenylpropanoic acid, also known as ethyl hydrogen phenylmalonate, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the prevalent methods for its synthesis, supported by experimental data to inform methodological choices in the laboratory.
Comparison of Synthetic Yields
The synthesis of this compound can be approached through two primary strategies: the direct monoesterification of phenylmalonic acid or the synthesis of diethyl phenylmalonate followed by a selective partial hydrolysis. The overall efficiency of these pathways is contingent on the yields of the intermediate steps. Below is a summary of reported yields for the key transformations.
| Method | Starting Material(s) | Product | Reported Yield (%) |
| Direct Synthesis | |||
| Boric Acid Catalyzed Monoesterification | Phenylmalonic Acid, Ethanol | This compound | 56-80%[1] |
| Two-Step Synthesis via Diethyl Phenylmalonate | |||
| Step 1: Synthesis of Diethyl Phenylmalonate | |||
| - Claisen Condensation & Decarbonylation | Ethyl Phenylacetate, Diethyl Oxalate | Diethyl Phenylmalonate | 80-85% |
| - Direct Esterification | Phenylmalonic Acid, Ethanol | Diethyl Phenylmalonate | 85%[2][3] |
| - Palladium-Catalyzed Arylation | Diethyl Malonate, Aryl Bromide | Diethyl Phenylmalonate | 89%[4] |
| Step 2: Selective Monohydrolysis | |||
| - Base-Mediated Hydrolysis (in THF/water) | Diethyl Phenylmalonate | This compound | ~68% (estimated)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are protocols for the key reactions discussed.
Method 1: Direct Monoesterification of Phenylmalonic Acid with Thionyl Chloride and Ethanol
This method achieves the direct conversion of phenylmalonic acid to its monoethyl ester.
Protocol:
-
To a solution of phenylmalonic acid (13.5 g, 0.07 mol) in dry ether (40 mL), add thionyl chloride (8.92 g, 5.4 mL, 0.07 mol) and one drop of N,N-dimethylformamide.[2]
-
Heat the mixture at 40-50°C for 3 hours.[2]
-
Evaporate the clear solution under reduced pressure to remove any residual thionyl chloride.[2]
-
Redissolve the oily residue in dry ether (40 mL) and add ethanol (4.1 mL, 0.075 mol).[2]
-
Reflux the solution for 2 hours.[2]
-
After cooling to room temperature, wash the reaction mixture with water.[2]
-
Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.[2]
-
Wash the combined aqueous extracts with ether and then acidify with 5N HCl to a pH of 1.[2]
-
Extract the precipitated oil with dichloromethane (3 x 50 mL).[2]
-
Wash the combined organic extracts with water (4 x 50 mL) and dry over anhydrous MgSO4. The product crystallizes upon standing.[2]
Method 2: Two-Step Synthesis via Diethyl Phenylmalonate
This approach involves the initial synthesis of the diester followed by selective hydrolysis.
Protocol for Step 1: Synthesis of Diethyl Phenylmalonate (Direct Esterification Method)
This is a straightforward method for producing the diester intermediate.
-
Treat phenylmalonic acid with absolute ethyl alcohol and anhydrous hydrogen chloride in a benzene solution.[2][3]
-
The diethyl ester can be isolated with an expected yield of 85%.[2][3]
Protocol for Step 2: Selective Monohydrolysis of Diethyl Phenylmalonate
Achieving selective hydrolysis is key to isolating the desired monoester.
-
A general method for selective monohydrolysis involves using a THF-water medium with diluted aqueous NaOH at 0°C.[6] This method has been reported to give high to near-quantitative yields for symmetric diesters within 30-60 minutes.[6]
-
For the closely related dipropyl phenylmalonate, an isolated yield of 68% was achieved using THF as a co-solvent over 33 hours.[5]
Synthesis Pathway Visualization
The logical flow of the different synthesis routes can be visualized as follows:
Concluding Remarks
The choice of synthesis method for this compound will depend on the available starting materials, desired purity, and scalability. The direct monoesterification of phenylmalonic acid offers a more concise route, with reported yields in the range of 56-80% using a boric acid catalyst.[1]
Alternatively, a two-step approach through the formation of diethyl phenylmalonate provides multiple high-yielding options for the first step, with palladium-catalyzed arylation showing the highest reported yield of 89%.[4] The subsequent selective monohydrolysis, while not fully optimized for this specific substrate in the literature found, presents a viable, albeit potentially lower-yielding, second step.
Researchers should consider the trade-offs between a single, moderately yielding reaction and a two-step process that may offer higher overall yields depending on the efficiency of the selective hydrolysis. The provided protocols offer a solid foundation for further optimization and adaptation to specific laboratory conditions and project requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 4. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Evaluating 3-Ethoxy-3-oxo-2-phenylpropanoic Acid for Parallel Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery programs. 3-Ethoxy-3-oxo-2-phenylpropanoic acid, a member of the malonic acid half-ester (MAHO) class of reagents, presents itself as a versatile building block for generating molecular complexity. This guide provides an objective evaluation of its performance in parallel synthesis, comparing it with viable alternatives and presenting supporting experimental data and protocols.
Introduction to this compound in Library Synthesis
This compound is not merely a simple carboxylic acid for acylation reactions. Its primary utility in parallel synthesis lies in its ability to serve as a stable precursor to a reactive ester enolate. Upon decarboxylation, typically under mild basic conditions, it generates a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions. This reactivity profile makes it an attractive tool for creating libraries of compounds with significant skeletal diversity, particularly those containing a β-keto ester moiety with an α-phenyl substituent.
Performance in Parallel Synthesis: A Focus on Carbon-Carbon Bond Formation
While direct, quantitative comparative data for this compound in a high-throughput setting is not extensively documented in publicly available literature, its performance can be inferred from the well-established reactivity of substituted malonic acid half-oxyesters (SMAHOs). The key advantage of using SMAHOs like this compound is the ability to generate a specific enolate under relatively mild conditions, avoiding the use of strong, and often less functional group tolerant, bases.
General Reaction Scheme:
The core utility of this compound in parallel synthesis revolves around the following transformation:
Caption: General workflow for utilizing this compound in parallel synthesis.
This pathway allows for the parallel introduction of diverse "R" groups from a library of electrophiles, leading to a corresponding library of α-phenyl-β-keto esters.
Comparison with Alternative Methodologies
The generation of β-keto ester libraries can be achieved through various synthetic strategies. The following table compares the use of this compound with common alternatives.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Malonic Acid Half-Ester (MAHO) Approach | This compound, Weak Base (e.g., Et3N), Electrophile (R-X) | Mild, often room temperature to moderate heating | Good functional group tolerance, specific enolate generation, easy purification of starting material. | Requires synthesis of the MAHO precursor. |
| Direct Acylation of Ketone Enolates | Phenylacetic acid ethyl ester, Strong Base (e.g., LDA, NaH), Acylating Agent (RCOCl) | Cryogenic temperatures, strictly anhydrous conditions | Utilizes readily available starting materials. | Requires strong bases, potential for side reactions (O-acylation, self-condensation), poor functional group tolerance. |
| Claisen Condensation | Phenylacetic acid ethyl ester, Ethyl Ester of R-COOH, Strong Base (e.g., NaOEt) | Anhydrous conditions, often requires heating | Well-established, can be cost-effective for simple structures. | Limited to ester electrophiles, requires strong base, potential for low yields with sterically hindered substrates. |
| Acylation of Meldrum's Acid Derivatives | Phenyl-substituted Meldrum's acid, Alcohol (R-OH) | Reflux in an inert solvent | High yields, clean reactions. | Requires synthesis and alkylation of Meldrum's acid, which can be multi-step. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the building block and its application in a parallel synthesis context.
Protocol 1: Synthesis of this compound
This protocol describes a common method for preparing the title compound from phenylmalonic acid.
Materials:
-
Phenylmalonic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dry diethyl ether
-
Ethanol
-
Saturated sodium bicarbonate solution
-
5N Hydrochloric acid
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenylmalonic acid in dry diethyl ether, add a catalytic amount of DMF.
-
Slowly add thionyl chloride and heat the mixture at 40-50°C for 3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the oily residue in dry diethyl ether and add ethanol.
-
Reflux the mixture for 2 hours.
-
After cooling, wash the organic layer with water and then with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.
-
Acidify the combined aqueous layers with 5N HCl to pH 1.
-
Extract the precipitated product with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: Parallel Synthesis of an α-Phenyl-β-keto Ester Library
This generalized protocol outlines the use of this compound in a parallel synthesis format.
Materials:
-
This compound
-
A library of alkyl halides (in a 96-well plate format)
-
Triethylamine (Et3N)
-
Acetonitrile (ACN)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound and triethylamine in acetonitrile.
-
Dispense the stock solution into each well of a 96-well reaction block.
-
To each well, add a different alkyl halide from a pre-formatted library.
-
Seal the reaction block and heat at 60°C for 16 hours.
-
After cooling, the reaction mixtures can be purified by parallel solid-phase extraction or preparative HPLC to isolate the desired α-phenyl-β-keto ester products.
Caption: Experimental workflow for parallel synthesis.
Conclusion and Outlook
This compound is a valuable building block for parallel synthesis, particularly for the generation of libraries of α-phenyl-β-keto esters. Its main advantage lies in the ability to generate a specific ester enolate under mild conditions, which is often compatible with a wider range of functional groups compared to traditional methods that require strong bases. While direct, head-to-head comparative performance data in a high-throughput setting is scarce, the underlying chemistry of malonic acid half-esters suggests a favorable profile for applications in discovery chemistry where scaffold diversity is paramount. Future work in this area should focus on the systematic evaluation of a broader range of substituted malonic acid half-esters in automated synthesis platforms to fully map out their utility and limitations in comparison to other synthetic strategies.
Safety Operating Guide
Proper Disposal of 3-Ethoxy-3-oxo-2-phenylpropanoic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Ethoxy-3-oxo-2-phenylpropanoic acid, a compound recognized for causing skin and eye irritation.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat. All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. An emergency eyewash and safety shower should be readily accessible.
Hazard Classification and Data
Understanding the hazard profile of a chemical is the first step in its safe management. Below is a summary of the key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, in line with general laboratory safety protocols. Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogen-Free Organic Acid Waste."
-
The container must be made of a material compatible with acidic organic compounds, such as glass or a suitable plastic, and must have a secure screw-top cap.
-
Never mix this waste with incompatible materials such as bases, oxidizing agents, or reactive metals.
2. Transferring the Waste:
-
Carefully transfer any unused or waste this compound into the designated waste container.
-
If the chemical is in a solid form, use a clean spatula. If it is in a solution, pour it carefully, avoiding splashes.
-
Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.
3. Decontamination of Empty Containers:
-
The original container of this compound must be decontaminated before it can be considered for regular disposal.
-
Rinse the empty container three times with a suitable solvent, such as ethanol or acetone.
-
The rinsate from this process is also considered hazardous waste and must be collected in the same "Halogen-Free Organic Acid Waste" container.
-
After triple-rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, well-ventilated, and have secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure that the waste container is properly labeled with its contents and associated hazards as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Comprehensive Safety and Handling Guide for 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, storage, and disposal of 3-Ethoxy-3-oxo-2-phenylpropanoic acid. Adherence to these procedures is critical to ensure a safe laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, appropriate personal protective equipment is mandatory to prevent direct contact.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and vapors. |
| Face Shield | Recommended to be worn in addition to safety goggles, especially when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids and organic esters[2]. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes. |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat for an additional layer of protection, particularly during dispensing or transfer operations. | |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect feet from potential spills. |
2. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling.
2.1. Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Spill Kit: A spill kit containing appropriate absorbent materials for organic acids should be available and personnel trained in its use.
2.2. Handling and Experimental Protocol
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in Table 1.
-
Inspect Container: Check the container for any damage or leaks before moving it.
-
Transfer: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula or a scoop for solids, and a pipette or a funnel for liquids if the compound is dissolved.
-
Weighing: If weighing the solid, perform this task in a ventilated enclosure or a fume hood to avoid inhalation of any dust particles.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction vessel is adequately cooled if the reaction is exothermic.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.
3. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
3.1. Waste Segregation and Collection
-
Solid Waste: Dispose of solid this compound and any contaminated disposable lab supplies (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container for organic acids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic liquid waste. Do not pour down the drain[3][4].
-
Container Management: Keep waste containers closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.
3.2. Decontamination Procedures
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Afterward, the glassware can be washed with soap and water.
-
Work Surfaces: Clean any contaminated work surfaces with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
4. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
4.2. Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination procedures.
-
Report: Report the spill to the laboratory supervisor and the environmental health and safety department.
Diagram 1: Safe Handling Workflow for this compound
A flowchart illustrating the key stages for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
